VL285 Phenol
Description
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O5S/c1-16(2)25(33-13-20-6-4-5-7-22(20)28(33)37)29(38)32-14-21(34)11-23(32)27(36)30-12-19-9-8-18(10-24(19)35)26-17(3)31-15-39-26/h4-10,15-16,21,23,25,34-35H,11-14H2,1-3H3,(H,30,36)/t21-,23+,25+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZQRBRUYSXXRG-VTZPFEBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)N4CC5=CC=CC=C5C4=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448188-69-9 | |
| Record name | (2S,4R)-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-1-[(2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of VL285 Phenol in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3][4] At the heart of many successful PROTACs lies a critical component: a ligand that recruits an E3 ubiquitin ligase. VL285, a potent and well-characterized small molecule, serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, making it a cornerstone in the design of numerous PROTACs.[5][6] This technical guide provides a comprehensive overview of the mechanism of action of VL285 in PROTACs, detailed experimental protocols for their evaluation, and a summary of key quantitative data.
The VL285-VHL Interaction: The Engine of Degradation
VL285 is a synthetic small molecule meticulously designed to mimic the hydroxylated proline motif of hypoxia-inducible factor-1 alpha (HIF-1α), the natural substrate of VHL.[5] This mimicry allows VL285 to bind with high affinity to the substrate recognition pocket of VHL, a critical component of the Cullin-RING E3 ubiquitin ligase 2 (CRL2^VHL^) complex.[5][7] In the context of a PROTAC, VL285 acts as the "E3 ligase handle."
A PROTAC is a heterobifunctional molecule composed of three parts:
-
A "warhead" that binds to the target protein of interest (POI).
-
A "ligand" for an E3 ubiquitin ligase, in this case, VL285 or a derivative.
-
A "linker" that connects the warhead and the E3 ligase ligand.[4]
The phenolic hydroxyl group on VL285 is a common attachment point for the linker, often through an ether linkage, allowing for the synthesis of a diverse range of PROTACs.[3]
Mechanism of Action: A Step-by-Step Breakdown
The action of a VL285-based PROTAC is a catalytic process that results in the selective degradation of a target protein. The mechanism can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein via its warhead and to the VHL E3 ligase via the VL285 moiety. This brings the target protein and the E3 ligase into close proximity, forming a crucial ternary complex.[4] The stability and specific conformation of this complex are critical for the efficiency of the subsequent steps.[8]
-
Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase, in conjunction with E1 activating and E2 conjugating enzymes, facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain.[4]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell.[4]
-
Catalytic Cycle: After the degradation of the target protein, the PROTAC molecule is released and can go on to recruit another molecule of the target protein to the E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at low concentrations.[9]
Visualizing the Mechanism and Workflows
To better illustrate these processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of a VL285-based PROTAC.
Caption: Overall workflow for designing and validating a novel PROTAC degrader.
Quantitative Data Summary
The efficacy of VL285 as a VHL ligand and the resulting PROTACs can be quantified through various parameters. The table below summarizes key data points found in the literature.
| Parameter | Molecule | Value | Target/System | Reference |
| IC50 | VL285 | 0.34 µM | HaloTag7 fusion protein degradation | [10] |
| IC50 | VHL Ligand 14 | 196 nM | Estrogen Receptor α (ERα) | [11] |
| DC50 | ARV-771 (VHL-based) | <1 nM | BET protein in CRPC cells | [11] |
| DC50 | ARD-266 (VHL-based) | 0.2-1 nM | Androgen Receptor (AR) | [11] |
| Degradation Rate | GDC-11 (CRBN-based) | 33% at 10 µM | GPX4 | [12] |
| IC50 | GMB-475 (VHL-based) | 1.11 µM | BCR-ABL1 in Ba/F3 cells | [10] |
Detailed Experimental Protocols
Synthesis of a VL285-based PROTAC
This protocol outlines a general strategy for synthesizing a PROTAC using VL285.
Materials:
-
(2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid
-
POI binder with a suitable linker attachment point (e.g., a carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for deprotection
-
HPLC for purification
Procedure:
-
Synthesis of the VHL Ligand (VL285 core): a. Couple (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid with (4-(4-methylthiazol-5-yl)phenyl)methanamine in DMF using HATU and DIPEA.[13] b. Stir the reaction at room temperature overnight and monitor by LC-MS. c. Purify the Boc-protected VL285 derivative by chromatography. d. Deprotect the amine by treating with TFA in DCM.[14] Neutralize and purify to obtain the VL285 core with a free amine.
-
Synthesis of the Final PROTAC: a. Dissolve the POI binder-linker-COOH (1 equivalent) and the deprotected VL285 core (1 equivalent) in DMF.[13] b. Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.[13] c. Stir the reaction mixture at room temperature overnight. d. Monitor the reaction progress by LC-MS. e. Purify the final PROTAC using reverse-phase HPLC. f. Characterize the final product by NMR and high-resolution mass spectrometry.[13]
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.[3]
Materials:
-
Cell line expressing the target protein
-
VL285-based PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for the desired time (e.g., 16 hours).
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in lysis buffer on ice. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine protein concentration using a BCA assay.
-
Western Blotting: a. Normalize protein samples to the same concentration and prepare with SDS-PAGE loading buffer. b. Separate proteins by SDS-PAGE and transfer to a membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST). d. Incubate with primary antibodies overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody. f. Develop the blot using a chemiluminescent substrate and image.
-
Data Analysis: a. Quantify the band intensity for the target protein and the loading control using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3]
Ternary Complex Formation Assay (Time-Resolved FRET)
This protocol describes a method to assess the formation of the ternary complex.[4]
Materials:
-
Purified, tagged VHL E3 ligase complex (e.g., His-tagged)
-
Purified, tagged target protein (e.g., GST-tagged)
-
TR-FRET donor antibody (e.g., anti-His-Tb)
-
TR-FRET acceptor antibody (e.g., anti-GST-d2)
-
VL285-based PROTAC
-
Assay buffer
Procedure:
-
Assay Setup: a. In a microplate, add the purified VHL complex, the purified target protein, and the TR-FRET antibody pair. b. Add the VL285-based PROTAC at various concentrations.
-
Incubation: a. Incubate the plate at room temperature for a specified time to allow complex formation.
-
Measurement: a. Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: a. Calculate the TR-FRET ratio (acceptor emission / donor emission). b. An increase in the TR-FRET ratio indicates the formation of the ternary complex. c. Plot the TR-FRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.[4]
Conclusion
VL285 is a powerful and versatile E3 ligase ligand that has been instrumental in the advancement of targeted protein degradation.[6] Its high-affinity and specific binding to the VHL E3 ligase enables the rational design of potent PROTACs for a wide range of therapeutic targets. The mechanism, centered on the formation of a productive ternary complex, leads to efficient ubiquitination and proteasomal degradation of the target protein. The experimental protocols outlined in this guide provide a framework for the synthesis and rigorous evaluation of novel VL285-based PROTACs, facilitating the development of this transformative therapeutic modality. As research continues, the insights gained from studying VL285 and its derivatives will undoubtedly fuel the creation of next-generation protein degraders with enhanced efficacy and selectivity.
References
- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Design, Synthesis and in vitro Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Degradation of Protein Arginine Methyltransferase 1 [repository.cam.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to VL285 Phenol: Structure and Synthesis for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VL285 Phenol, a critical ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, a plausible multi-step synthesis pathway, and experimental protocols for key reactions, designed to support researchers in the field of targeted protein degradation.
Introduction to this compound
This compound is a synthetic small molecule designed to bind with high affinity to the VHL E3 ubiquitin ligase. In the context of PROTACs, this compound serves as the E3 ligase-recruiting moiety. A PROTAC incorporating this compound can effectively hijack the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest, offering a powerful therapeutic strategy for a range of diseases. Its structure is optimized for potent VHL binding and provides a convenient attachment point for a linker, facilitating the modular construction of PROTACs.
Chemical Structure and Properties
This compound, systematically named (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide, is a complex molecule featuring a central hydroxyproline (B1673980) scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide |
| Molecular Formula | C₂₉H₃₂N₄O₅S |
| Molecular Weight | 548.65 g/mol [1] |
| CAS Number | 1448188-69-9[1] |
| Appearance | Solid[1] |
| Storage Temperature | 2-8°C[1] |
| SMILES String | O=C([C@@H]1C--INVALID-LINK--CN1C(--INVALID-LINK--N2CC(C=CC=C3)=C3C2=O)=O)NCC4=CC=C(C5=C(C)N=CS5)C=C4O[1] |
| InChI Key | KNZQRBRUYSXXRG-VTZPFEBOSA-N[1] |
Synthesis Pathway
The synthesis of this compound is a multi-step process that involves the preparation of three key intermediates, followed by their sequential coupling. The overall strategy is to build the molecule in a convergent manner, which often improves overall yield and simplifies purification.
Overview of the Synthetic Strategy
The synthesis can be conceptually divided into the preparation of three main building blocks:
-
Fragment A: (S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoic acid
-
Fragment B: (2S,4R)-4-Hydroxy-pyrrolidine-2-carboxylic acid derivative
-
Fragment C: (2-hydroxy-4-(4-methylthiazol-5-yl)phenyl)methanamine
These fragments are then coupled, typically through amide bond formation, to yield the final this compound product.
Synthesis of Key Intermediates
3.2.1. Synthesis of Fragment A: (S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoic acid
A plausible route to this intermediate involves the reaction of L-valine with phthalic anhydride, followed by a reduction and hydrolysis sequence.
3.2.2. Synthesis of Fragment B: (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
This intermediate can be prepared from commercially available (2S,4R)-4-hydroxy-L-proline through standard protection chemistry.
3.2.3. Synthesis of Fragment C: (2-hydroxy-4-(4-methylthiazol-5-yl)phenyl)methanamine
The synthesis of this fragment is more complex and can be achieved through a multi-step sequence starting from 2,4-dihydroxybenzaldehyde.
Final Assembly of this compound
The final steps involve the coupling of the synthesized fragments.
Step 1: Coupling of Fragment A and Fragment B
(S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoic acid (Fragment A) is coupled with the deprotected amine of the (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid derivative (Fragment B) using standard peptide coupling reagents.
Step 2: Coupling with Fragment C
The resulting carboxylic acid is then activated and coupled with (2-hydroxy-4-(4-methylthiazol-5-yl)phenyl)methanamine (Fragment C) to form the final amide bond, yielding this compound.
Experimental Protocols
General Protocol for Amide Coupling (Final Step)
This protocol describes the coupling of the carboxylic acid intermediate with the amine intermediate to form the final product.
-
Reactant Preparation: Dissolve the carboxylic acid intermediate (1 equivalent) and the amine intermediate (1.1 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.
Visualization of Synthesis and Mechanism
Synthesis Workflow
Caption: Generalized synthetic workflow for this compound.
Mechanism of Action in a PROTAC
Caption: Mechanism of action of a VL285-based PROTAC.
Conclusion
This compound is a cornerstone molecule in the development of VHL-based PROTACs. Its rational design allows for high-affinity binding to the VHL E3 ligase, and its synthetic accessibility makes it an invaluable tool for researchers. This guide provides a foundational understanding of its structure and a detailed pathway for its synthesis, empowering further innovation in the exciting field of targeted protein degradation.
References
The Discovery and Development of VL285: A Comprehensive Technical Guide for VHL-Ligand Based Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
VL285 is a potent and versatile small-molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a pivotal role in the advancement of targeted protein degradation (TPD).[1][2] This technical guide provides an in-depth overview of the discovery, development, and core functionalities of VL285. It serves as a comprehensive resource, presenting key quantitative data, detailed experimental methodologies for its application in Proteolysis-Targeting Chimeras (PROTACs), and visualizations of the underlying biological pathways and experimental workflows.
Introduction: The Dawn of Targeted Protein Degradation and the Emergence of VL285
The field of targeted protein degradation has emerged as a transformative therapeutic modality, offering a novel approach to eliminate disease-causing proteins previously deemed "undruggable" by traditional inhibitor-based strategies.[3] This strategy utilizes the cell's endogenous protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eradicate proteins of interest.[3] Central to this approach are PROTACs, heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase.[3][4]
The discovery of potent, small-molecule ligands for E3 ligases was a critical breakthrough for the development of effective PROTACs.[5][6] The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design.[3] The journey to develop specific VHL ligands began with peptide-based molecules that mimicked the binding motif of Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL.[1] Subsequent research focused on creating more "drug-like," small-molecule mimetics.[1] VL285 emerged from the optimization of these early VHL ligands, such as VH032, with strategic modifications to provide a suitable exit vector for the attachment of a linker, a crucial element in PROTAC design.[1] The primary rationale behind the design of VL285 was to create a high-affinity VHL ligand that could be readily functionalized for the synthesis of PROTAC libraries, enabling the systematic exploration of linker length and composition to identify optimal PROTAC candidates.[1]
Core Compound Data and Physicochemical Properties
VL285 is a synthetic small molecule meticulously designed to bind with high affinity to the substrate recognition pocket of the VHL E3 ligase.[7][8]
| Property | Value |
| Chemical Name | (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide |
| CAS Number | 1448188-69-9 |
| Molecular Formula | C₂₉H₃₂N₄O₅S |
| Molecular Weight | 548.65 g/mol |
| Appearance | Solid |
| Solubility | DMSO: 100 mg/mL (187.74 mM) |
| IC₅₀ (VHL Binding) | 0.34 µM |
| Storage Temperature | 2-8°C |
Mechanism of Action in PROTACs: Hijacking the Ubiquitin-Proteasome System
VL285 functions as the VHL-recruiting component of a PROTAC.[1] A PROTAC molecule consists of three key parts: a ligand that binds to the protein of interest (POI), a linker, and an E3 ligase ligand, in this case, VL285.[7] The mechanism unfolds in a catalytic cycle:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, forming a key ternary complex (POI-PROTAC-VHL).[7]
-
Ubiquitination : This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[7]
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[7]
-
Catalytic Cycle : The PROTAC molecule is not degraded in this process and is released to induce the degradation of subsequent target protein molecules.[7]
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and evaluation of VL285-based PROTACs. Below are representative methodologies for key experiments.
Synthesis of a VL285-based PROTAC
The synthesis of a VL285-based PROTAC is a multi-step process that involves the preparation of the VHL ligand, the POI ligand, and the linker, followed by their conjugation.[9]
Protocol: Synthesis of a VL285-based p38α PROTAC [9]
-
Preparation of the VHL Ligand (VL285 core) : The synthesis begins with a protected form of the VHL ligand, for example, (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.[9] The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine of the VL285 core, ready for conjugation.[9]
-
Preparation of the POI Ligand-Linker Moiety : A suitable ligand for the target protein (in this case, p38α) is functionalized with a linker containing a reactive group, typically a carboxylic acid.
-
Conjugation : The deprotected VL285 is coupled with the POI ligand-linker-COOH using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (Dimethylformamide).[9]
-
Purification : The final PROTAC is purified using reverse-phase high-performance liquid chromatography (HPLC).[9]
Target Protein Degradation Assay (Western Blotting)
This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.[5]
Protocol: Western Blotting for Protein Degradation [5]
-
Cell Culture and Treatment : Seed the desired cell line in appropriate culture plates. Treat the cells with a range of concentrations of the VL285-based PROTAC and a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).[5]
-
Cell Lysis : Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.[5]
-
SDS-PAGE and Western Blotting :
-
Load equal amounts of protein onto an SDS-PAGE gel for separation.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[5]
-
Incubate with an appropriate HRP-conjugated secondary antibody.[5]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[5]
-
-
Data Analysis : Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[5]
Ternary Complex Formation Assays
These assays are crucial for confirming that the PROTAC can effectively bridge the target protein and the E3 ligase.
Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
-
Immobilization : Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.
-
Binary Binding : Measure the binding of the PROTAC alone to the immobilized VHL to determine the binary binding kinetics (KDbinary).
-
Ternary Binding : Measure the binding of the PROTAC pre-incubated with near-saturating concentrations of the target protein to the immobilized VHL to determine the ternary binding kinetics (KDternary).
-
Data Analysis : Analyze the sensorgrams to determine the association (kₐ) and dissociation (kₔ) rates, and calculate the equilibrium dissociation constant (KD). The cooperativity (α) of ternary complex formation can be calculated from the ratio of the binary and ternary binding affinities.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Protocol: In Vitro Ubiquitination [10][11][12][13]
-
Reaction Mixture : Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, the purified VHL E3 ligase complex, and the VL285-based PROTAC.
-
Incubation : Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Detection : Stop the reaction and analyze the products by SDS-PAGE and Western blotting using an antibody against the target protein or an anti-ubiquitin antibody. An increase in high molecular weight bands corresponding to the ubiquitinated target protein in the presence of the PROTAC indicates successful ubiquitination.
Mandatory Visualizations
Signaling Pathway of VL285-based PROTACs
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 13. scispace.com [scispace.com]
VL285 Phenol: A Viable Alternative to VH032 for VHL-Mediated Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. A crucial component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase to the target protein. The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized and highly validated E3 ligase in PROTAC design. For years, VH032 has been a stalwart VHL ligand, widely employed by researchers. This technical guide introduces and evaluates VL285 Phenol, a potent alternative to VH032, providing a comprehensive comparison of their biochemical properties, and detailed protocols for their characterization.
Executive Summary
This compound and VH032 are both high-affinity small molecule ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. They serve as essential building blocks in the synthesis of PROTACs, enabling the recruitment of the VHL complex to specific protein targets for subsequent ubiquitination and proteasomal degradation. While VH032 is a well-established reagent, this compound offers a comparable, and in some contexts, potentially advantageous alternative for researchers in TPD. This guide provides a detailed comparison of their binding affinities, experimental protocols for their evaluation, and a visual representation of the underlying biological and experimental workflows.
Comparative Analysis of VHL Ligands
A direct comparison of the binding affinities of this compound and VH032 to the VHL protein is critical for selecting the appropriate ligand for PROTAC development. The available data, while from different experimental sources, provides valuable insights into their respective potencies.
| Parameter | This compound | VH032 | Assay Method | Reference |
| Binding Affinity (Kd) | 34.0 nM | 185 nM | TR-FRET | [1][2] |
| IC50 | 0.34 µM (for HaloPROTAC3-mediated degradation) | Not directly reported in a comparable context | Cellular Degradation Assay | [3] |
| Molecular Formula | C29H32N4O5S | C24H32N4O4S | - | [2][4] |
| CAS Number | 1448188-69-9 | 1448188-62-2 | - | [2][4] |
Note: The binding affinity values presented are from different studies and experimental setups, which may contribute to variations. A head-to-head comparison under identical conditions would provide the most definitive data. The IC50 value for this compound reflects its ability to compete with a VHL-based PROTAC, indirectly indicating its engagement with VHL in a cellular context.
The VHL-Mediated Ubiquitin-Proteasome Pathway
PROTACs incorporating either this compound or VH032 function by hijacking the cellular ubiquitin-proteasome system. The process begins with the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Role of VL285 Phenol in the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins, playing a pivotal role in maintaining protein homeostasis and regulating a vast array of cellular processes. The highly specific and efficient nature of the UPS has made it an attractive target for therapeutic intervention, particularly in the field of oncology. A groundbreaking strategy that leverages the UPS is the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to hijack the UPS by bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.
VL285 Phenol (B47542) is a key chemical entity in the realm of PROTAC technology. It functions as a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most well-characterized and widely utilized E3 ligases in PROTAC design. By incorporating VL285 Phenol into a PROTAC molecule, researchers can effectively recruit the VHL E3 ligase to a specific target protein, thereby inducing its degradation. This technical guide provides an in-depth overview of this compound's role in the ubiquitin-proteasome system, including its mechanism of action, quantitative data on its performance in PROTACs, detailed experimental protocols, and visualizations of the key pathways and workflows.
The Ubiquitin-Proteasome System and PROTACs
The UPS involves a three-step enzymatic cascade to tag substrate proteins with ubiquitin, a small regulatory protein.
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate.
The repetition of this cycle leads to the formation of a polyubiquitin (B1169507) chain on the target protein, which serves as a recognition signal for the 26S proteasome. The proteasome then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.
PROTACs are engineered molecules that consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (such as this compound for VHL), and a chemical linker that connects the two ligands. By simultaneously binding to both the target protein and the E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the target protein and its subsequent degradation.
This compound: A VHL E3 Ligase Ligand
(S,R,S)-VL285 Phenol is a derivative of the VHL ligand VL285.[1] It is specifically designed to be incorporated into PROTACs, providing a crucial handle for recruiting the VHL E3 ligase.[1] The phenol group offers a convenient point of attachment for the chemical linker that connects to the target protein ligand.
Mechanism of Action of VL285-based PROTACs
A PROTAC containing this compound orchestrates a series of molecular events to induce the degradation of a target protein.[2]
-
Ternary Complex Formation: The this compound moiety of the PROTAC binds to the VHL E3 ligase, while the other ligand on the PROTAC binds to the target protein of interest. This simultaneous binding results in the formation of a stable ternary complex, bringing the target protein into close proximity with the E3 ligase.[3]
-
Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the surface of the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which subsequently degrades the protein into smaller peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Mechanism of action of a this compound-based PROTAC.
Quantitative Data on VL285-based PROTACs
The efficacy of a PROTAC is determined by several factors, including its ability to induce the degradation of the target protein. Key quantitative metrics used to evaluate PROTAC performance are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
| PROTAC Name | Target Protein | VHL Ligand | DC50 (nM) | Dmax (%) | VHL Binding Affinity (IC50, nM) | Cell Line |
| HaloPROTAC3 | GFP-HaloTag7 | VL285 | 19 | >90 | 540 | HEK293 |
| Generic | User-defined | This compound | Sub-µM (Typical) | >80 (Typical) | 340 (for VL285) | Variable |
Note: The data for the generic PROTAC represents typical values and should be experimentally determined for each specific PROTAC and target.[2][3]
Experimental Protocols
Synthesis of a this compound-based PROTAC
Objective: To couple a this compound-linker moiety with a target protein ligand.
Materials:
-
This compound functionalized with a linker containing a reactive group (e.g., amine or carboxylic acid)
-
Target protein ligand functionalized with a complementary reactive group
-
Coupling reagents (e.g., HATU, HOBt)
-
Amine base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the this compound-linker and the target protein ligand in anhydrous DMF.
-
Add the coupling reagents (e.g., HATU, HOBt) and the amine base (DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight, monitoring the progress by LC-MS.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.
General workflow for the synthesis of a this compound-based PROTAC.
Target Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of a target protein induced by a this compound-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
Experimental workflow for a Western Blot-based protein degradation assay.
Conclusion
This compound is a vital tool in the development of PROTACs, enabling the targeted degradation of a wide range of proteins by effectively recruiting the VHL E3 ubiquitin ligase. Its chemical properties make it a versatile building block for the synthesis of potent and selective protein degraders. The ability to quantify the degradation of target proteins through established assays allows for the rigorous evaluation and optimization of this compound-based PROTACs. As the field of targeted protein degradation continues to expand, the understanding and application of key molecules like this compound will be paramount in the design of novel therapeutics for various diseases. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their endeavors to harness the power of the ubiquitin-proteasome system.
References
An In-Depth Technical Guide on VL285 Phenol for Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. VL285 is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, serving as a critical component in the design of VHL-recruiting PROTACs. This technical guide provides a comprehensive overview of VL285, its mechanism of action in inducing protein ubiquitination, detailed experimental protocols for its characterization, and quantitative data to support its application in targeted protein degradation research and drug development.
Introduction to VL285 and Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation. It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin (B1169507) chain to a substrate protein, marking it for degradation by the proteasome. PROTACs are heterobifunctional molecules that hijack this system by simultaneously binding to a protein of interest (POI) and an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the POI.
VL285 is a high-affinity small molecule ligand for the VHL E3 ligase.[1][2] It serves as a crucial building block for the synthesis of VHL-recruiting PROTACs. By incorporating VL285, a PROTAC can effectively bring a target protein into proximity with the VHL E3 ligase complex, leading to its ubiquitination and degradation.
Mechanism of Action: VL285-Mediated Protein Ubiquitination
The core function of a VL285-based PROTAC is to induce the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, a process catalyzed by the VHL E3 ligase.
The key steps are as follows:
-
Ternary Complex Formation: The VL285 moiety of the PROTAC binds to the VHL E3 ligase, while the other end of the PROTAC binds to the target protein. This results in the formation of a stable ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase recruits an E2 ubiquitin-conjugating enzyme loaded with ubiquitin. The E3 ligase then facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of another target protein molecule.
Below is a diagram illustrating the signaling pathway of VL285-mediated targeted protein degradation.
Caption: VHL-mediated targeted protein degradation pathway.
Quantitative Data Presentation
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax represents the percentage of protein degraded at saturating PROTAC concentrations.
| PROTAC Name | Target Protein | E3 Ligase Ligand | DC50 | Dmax (%) | Cell Line | Reference |
| MZP-55 | BRD4 | VH032 (VL285 analog) | ~7.9 nM (pDC50=8.1) | 95 | HeLa | [3] |
| MZP-55 | BRD3 | VH032 (VL285 analog) | ~20 nM (pDC50=7.7) | 92 | HeLa | [3] |
| PROTAC 23 | BRD7 | VL285-based | 4.5 nM | >90 | EOL-1 | [4] |
| PROTAC 23 | BRD9 | VL285-based | 1.8 nM | >90 | EOL-1 | [4] |
| KRAS Degrader | KRAS G12C | VHL-based | 0.1 µM | >80 | NCI-H358 | [5] |
Experimental Protocols
Robust and reproducible experimental protocols are essential for the characterization of VL285-based PROTACs. The following sections provide detailed methodologies for key experiments.
Western Blotting for Protein Degradation Quantification
This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.
Materials:
-
Cell culture reagents
-
VL285-based PROTAC
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and a loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the VL285-based PROTAC and a vehicle control (DMSO). Incubate for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Caption: Experimental workflow for Western Blotting.
In Vitro VHL-Mediated Ubiquitination Assay
This assay directly assesses the ability of a VL285-based PROTAC to induce the ubiquitination of a target protein in a cell-free system.
Materials:
-
Recombinant human E1 enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant purified target protein
-
VL285-based PROTAC
-
Ubiquitin
-
ATP
-
10x Ubiquitination reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT)
-
SDS-PAGE sample buffer
-
Anti-target protein antibody
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the following components on ice:
-
10x Ubiquitination reaction buffer
-
ATP
-
Ubiquitin
-
E1 enzyme
-
E2 enzyme
-
VBC complex
-
Purified target protein
-
VL285-based PROTAC (or DMSO as a negative control)
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis:
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with an anti-target protein antibody to visualize a ladder of higher molecular weight species, indicating poly-ubiquitination.
-
Alternatively, probe with an anti-ubiquitin antibody.
-
References
- 1. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 2. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MZP-55 – Ciulli Laboratory [sites.dundee.ac.uk]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
An In-depth Technical Guide to the Physicochemical Properties of (S,R,S)-VL285 Phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of (S,R,S)-VL285 Phenol (B47542), a critical ligand in the field of targeted protein degradation. This document is intended to serve as a valuable resource for researchers utilizing this molecule in the development of Proteolysis-Targeting Chimeras (PROTACs) and related drug discovery efforts.
Core Compound Information
(S,R,S)-VL285 Phenol is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its primary application is as a building block in the synthesis of PROTACs, where it serves to recruit the VHL E3 ligase to a specific protein of interest, thereby inducing its ubiquitination and subsequent degradation by the proteasome.[1][2]
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide | [1] |
| CAS Number | 1448188-69-9 | [1] |
| Molecular Formula | C₂₉H₃₂N₄O₅S | [1] |
| Molecular Weight | 548.65 g/mol | [1] |
| Physical Form | Solid | [1] |
| Solubility | DMSO: 100 mg/mL (182.27 mM) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Storage Temperature | 2-8°C | [1] |
Mechanism of Action in Targeted Protein Degradation
(S,R,S)-VL285 Phenol functions as the VHL-recruiting moiety within a PROTAC molecule. The PROTAC, a heterobifunctional molecule, consists of VL285 Phenol, a linker, and a ligand that binds to a specific target protein (Protein of Interest - POI). The mechanism of action, which is central to its utility, can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the VHL E3 ligase (via the this compound moiety) and the POI. This brings the E3 ligase into close proximity with the target protein, forming a ternary complex.
-
Ubiquitination: The VHL E3 ligase, now positioned near the POI, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the surface of the POI. This results in the polyubiquitination of the target protein.
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome. The proteasome then binds to the ubiquitinated POI and degrades it into smaller peptides. The PROTAC molecule is not degraded in this process and can subsequently induce the degradation of additional POI molecules.
This catalytic mechanism allows for the efficient and selective removal of target proteins from the cellular environment.
Experimental Protocols
While specific experimental data for some physicochemical properties of (S,R,S)-VL285 Phenol are not available, the following are detailed, generalized protocols that can be employed by researchers to determine these properties in a laboratory setting.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which the solid (S,R,S)-VL285 Phenol transitions into a liquid.
Materials:
-
(S,R,S)-VL285 Phenol sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula
Procedure:
-
Sample Preparation: Ensure the (S,R,S)-VL285 Phenol sample is completely dry. Place a small amount of the powdered solid onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heating: Begin heating the block. For an unknown compound, a rapid initial heating can be used to approximate the melting point. For a more accurate measurement, repeat the experiment with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, and then reduce the heating rate to 1-2°C per minute.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted. The melting point is reported as this temperature range.
Determination of Solubility
Objective: To determine the solubility of (S,R,S)-VL285 Phenol in various solvents.
Materials:
-
(S,R,S)-VL285 Phenol sample
-
A selection of solvents (e.g., water, ethanol (B145695), DMSO, acetone)
-
Vials or test tubes with caps
-
Analytical balance
-
Vortex mixer or shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of (S,R,S)-VL285 Phenol to a known volume of the desired solvent in a vial.
-
Equilibration: Tightly cap the vial and agitate it at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent.
-
Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of (S,R,S)-VL285 Phenol.
-
Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Determination of pKa (Spectrophotometric Method)
Objective: To determine the acid dissociation constant (pKa) of the phenolic hydroxyl group in (S,R,S)-VL285 Phenol.
Materials:
-
(S,R,S)-VL285 Phenol sample
-
UV-Vis Spectrophotometer
-
pH meter
-
A series of buffer solutions with a range of known pH values
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of (S,R,S)-VL285 Phenol in a suitable solvent (e.g., ethanol or methanol).
-
Sample Preparation: For each buffer solution, add a small, constant volume of the stock solution to a known volume of the buffer. This will create a series of solutions with the same total concentration of the compound but at different pH values.
-
Spectrophotometric Measurement: Measure the UV-Vis absorbance spectrum for each solution. The wavelength of maximum absorbance (λmax) for either the protonated or deprotonated form of the phenol should be identified.
-
Data Collection: Record the absorbance at the chosen λmax for each solution at its corresponding pH.
-
Data Analysis: Plot the absorbance versus pH. The resulting titration curve will be sigmoidal. The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.
Visualizations
The following diagrams illustrate the key processes involving (S,R,S)-VL285 Phenol.
Caption: Mechanism of action for a PROTAC utilizing this compound to induce targeted protein degradation.
References
VL285 Phenol solubility and storage conditions
An In-depth Technical Guide on VL285 Phenol: Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, specifically (S,R,S)-VL285 Phenol, is a potent and widely utilized E3 ubiquitin ligase ligand. It serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed for targeted protein degradation. PROTACs function by recruiting an E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. VL285 acts as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, making it an essential tool for researchers in the field of targeted protein degradation. This technical guide provides a comprehensive overview of the solubility and storage conditions of this compound, along with detailed experimental protocols and visualizations to aid in its effective use in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of (S,R,S)-VL285 Phenol is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide | [1] |
| CAS Number | 144888-69-9 | [1] |
| Molecular Formula | C₂₉H₃₂N₄O₅S | [1] |
| Molecular Weight | 548.65 g/mol | [1] |
| Appearance | Solid | [1] |
Solubility
The solubility of this compound is a critical parameter for its use in various experimental settings. The following table summarizes the available solubility data.
| Solvent | Solubility | Remarks |
| DMSO | 100 mg/mL (182.27 mM) | It is recommended to use fresh DMSO as moisture can reduce solubility. |
| Ethanol | Soluble | Propolis, which contains phenolic compounds, is soluble in ethanol. Specific quantitative data for this compound is not readily available. |
| Water | Low Solubility | Phenolic compounds generally exhibit low solubility in water. Propolis is least soluble in water. |
Storage and Stability
Proper storage and handling are essential to maintain the integrity and activity of this compound.
| Condition | Recommendation | Details |
| Long-term Storage | -20°C or 2-8°C | Store in a tightly sealed container, protected from light. |
| Handling | Use in a well-ventilated area or fume hood. Avoid inhalation of dust. | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. |
| Stability | Stable under recommended storage conditions. | A stability-indicating assay method should be used to monitor for degradation over time. |
Experimental Protocols
Protocol for Determining Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.
Materials:
-
(S,R,S)-VL285 Phenol
-
Solvent of interest (e.g., DMSO, Ethanol, PBS)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable column and detector
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh a small amount of this compound (e.g., 5 mg) and add it to a vial.
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Continue adding small increments of the solvent and vortexing until a saturated solution with excess solid is formed.
-
Equilibrate the saturated solution at a controlled temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the standard solutions and the diluted sample solution into the HPLC system.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the solvent by taking into account the dilution factor.
-
Protocol for a Stability-Indicating Assay using HPLC
This protocol describes a method to assess the stability of this compound under various stress conditions.[2][3][4][5]
Materials:
-
(S,R,S)-VL285 Phenol
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)
-
HPLC system with a photodiode array (PDA) or UV detector
-
Temperature and humidity controlled chambers
-
Photostability chamber
Procedure:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified time.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber.
-
Neutralize the acidic and basic samples before analysis.
-
-
HPLC Method Development:
-
Develop an HPLC method that can separate the intact this compound from its potential degradation products. This typically involves optimizing the mobile phase composition, column type, flow rate, and detection wavelength.
-
A gradient elution is often necessary to resolve all components.
-
-
Analysis of Stressed Samples:
-
Inject the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (this compound).
-
The peak purity of the this compound peak should be assessed using a PDA detector to ensure it is not co-eluting with any degradants.
-
-
Long-Term Stability Study:
-
Store samples of this compound under the recommended storage conditions (-20°C or 2-8°C, protected from light).
-
At specified time points (e.g., 0, 3, 6, 12 months), analyze the samples using the validated stability-indicating HPLC method.
-
Monitor for any changes in purity, potency, and the appearance of degradation products.
-
Visualizations
Signaling Pathway of VL285-based PROTACs
The following diagram illustrates the mechanism of action of a PROTAC that utilizes this compound to recruit the VHL E3 ligase, leading to the targeted degradation of a Protein of Interest (POI).
Caption: Mechanism of action of a VL285-based PROTAC.
Experimental Workflow for this compound Characterization
This diagram outlines a typical experimental workflow for the characterization of this compound, from initial physicochemical analysis to biological validation.
Caption: Experimental workflow for this compound characterization.
References
The Cornerstone of Targeted Protein Degradation: A Technical Guide to VL285-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of Proteolysis Targeting Chimeras (PROTACs) that employ VL285 as a recruiting ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VL285 is a potent and high-affinity ligand that has become a cornerstone in the development of these heterobifunctional molecules, which are engineered to hijack the cell's natural protein disposal machinery for therapeutic benefit. This guide will delve into the mechanism of action, design principles, and the critical experimental protocols necessary for the successful development and characterization of VL285-based PROTACs.
The VL285 Advantage in PROTAC Design
PROTACs are revolutionary molecules composed of three key elements: a "warhead" that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] VL285 serves as a high-affinity ligand for the VHL E3 ligase, one of the most predominantly utilized E3 ligases in PROTAC design.[2] The selection of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's efficacy and selectivity.[2]
VL285-based PROTACs have demonstrated broad activity across various cell lines, which can be an advantage over PROTACs that recruit other E3 ligases like Cereblon (CRBN), whose efficacy can be more dependent on cell-type-specific expression levels.[2] The development of VL285 was a strategic advancement from early peptide-based VHL ligands, which mimicked the natural VHL substrate, Hypoxia-Inducible Factor 1α (HIF-1α).[3] VL285 was optimized from these early ligands to be a more drug-like small molecule with a suitable exit vector for the attachment of a linker, a crucial feature for PROTAC synthesis.[3]
Mechanism of Action: Orchestrated Protein Degradation
The primary function of a VL285-based PROTAC is to induce the selective degradation of a target protein. This is achieved through a catalytic process that co-opts the cell's ubiquitin-proteasome system.[4]
The mechanism unfolds in a series of well-defined steps:
-
Ternary Complex Formation : The PROTAC molecule, with its two distinct binding moieties, facilitates the formation of a ternary complex, bringing the target protein and the VHL E3 ligase into close proximity.[1] The stability and conformation of this complex are paramount for the efficiency of the subsequent steps.[1]
-
Ubiquitination : Once the ternary complex is formed, the VHL E3 ligase, in concert with E1 activating and E2 conjugating enzymes, catalyzes the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein, forming a polyubiquitin (B1169507) chain.[1]
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[1] The PROTAC molecule is not degraded in this process and is released to induce the degradation of another target protein molecule, acting catalytically.[1][4]
Quantitative Assessment of VL285-Based PROTACs
The efficacy of a VL285-based PROTAC is determined through rigorous quantitative analysis. The following tables summarize key parameters and representative data for the characterization of these molecules.
Table 1: Key Performance Metrics for PROTACs
| Parameter | Description |
| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein.[1] |
| Dₘₐₓ | The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations.[1] |
| IC₅₀ (VHL Binding) | The half-maximal inhibitory concentration of VL285 for binding to the VHL E3 ligase, indicating its potency as a VHL ligand.[5][6] |
Table 2: Quantitative Data for VL285 and Representative PROTACs
| Compound/PROTAC | Parameter | Value | Cell Line | Target Protein |
| VL285 | IC₅₀ (VHL Binding) | 340 nM | N/A | VHL |
| HaloPROTAC3 | Competitive Inhibition by VL285 | Reduced degradation to ~50% | HEK293T | HaloTag7 |
| Representative p38α PROTAC | % p38α Degradation | ~40% | MCF7 | p38α |
| ~85% | MCF7 | p38α | ||
| ~35% | T47D | p38α | ||
| ~80% | T47D | p38α |
Note: The data for the p38α PROTAC is representative and synthesized from typical results found in the literature for similar PROTACs.[7]
Essential Experimental Protocols
The development and validation of a novel VL285-based PROTAC involves a multi-step workflow, from design and synthesis to comprehensive cellular characterization.[8]
Western Blot Analysis for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.[3][8]
Protocol:
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the VL285-based PROTAC for a specified time course (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).[8]
-
Lysate Preparation : Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[8]
-
SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[3][8]
-
Immunoblotting : Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[3][8]
-
Visualization and Data Analysis : Visualize the bands using a chemiluminescence substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[8]
Ternary Complex Formation Assays
Several biophysical techniques can be employed to measure the formation of the ternary complex.
-
Surface Plasmon Resonance (SPR) : This technique measures binding kinetics and affinity in real-time.[2] A common setup involves immobilizing the purified VHL E3 ligase complex on an SPR sensor chip and then injecting a solution containing the target protein and varying concentrations of the PROTAC.[8]
-
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.[2]
-
Fluorescence Resonance Energy Transfer (FRET) : FRET-based assays can be used to monitor the formation of the ternary complex in living cells.[2]
Mechanism of Action Validation: VL285 Competition Assay
To confirm that the observed degradation is indeed mediated by VHL, a competition experiment using free VL285 is performed.[5]
Protocol:
-
Co-treatment : Treat cells with the VL285-based PROTAC in the presence and absence of an excess of free VL285.[5][9]
-
Western Blot Analysis : Perform a Western blot as described above to assess the levels of the target protein.
-
Data Analysis : If the PROTAC-induced degradation is attenuated or rescued in the presence of excess VL285, it confirms that the PROTAC's mechanism of action is VHL-dependent.[5]
Conclusion
VL285 has proven to be a versatile and potent E3 ligase ligand for the development of VHL-recruiting PROTACs.[3] A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental characterization, is essential for the successful design and development of novel VL285-based PROTACs for both therapeutic and research applications.[1] The ability to rationally design molecules that can selectively eliminate disease-causing proteins holds immense promise for the future of medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for VL285 Phenol PROTAC Design and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. VL285 is a potent, phenol-containing ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular ubiquitin-proteasome system. The phenolic hydroxyl group of VL285 serves as a convenient attachment point for a linker, making it a valuable building block for the synthesis of PROTACs.
These application notes provide a comprehensive guide to the design and synthesis of VL285-based PROTACs, including detailed experimental protocols and representative data for their biological evaluation.
Data Presentation: Quantitative Performance of VL285-Based PROTACs
The efficacy of a PROTAC is typically characterized by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation). Below is a summary of reported degradation data for various PROTACs utilizing a VHL ligand analogous to VL285.
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) |
| HaloTag7 | HaloPROTAC3 | HEK293 | 19 | >90 |
| BRD4 | MZ1 | MV4-11 | <100 | >90 |
| BTK | PTD3 | Ramos/JeKo-1 | >3000 | Not specified |
| EGFR (mutant) | Compound 6 | HCC-827 | 5.0 | >95 |
| EGFR (mutant) | Compound 6 | H3255 | 3.3 | >95 |
| Androgen Receptor | ARD-266 | VCaP | <100 | >90 |
Experimental Protocols
Design and Synthesis of a VL285-Based PROTAC
The synthesis of a VL285-based PROTAC involves a multi-step process that includes the synthesis of the VL285 core, a linker with a suitable functional group, and the POI-binding ligand, followed by their conjugation. A common strategy is to use a "click chemistry" approach for the final conjugation step.
1.1. Synthesis of VL285 Precursor with a Clickable Handle
This protocol describes the synthesis of an alkyne-functionalized VL285 precursor.
Materials:
-
(2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Boc-VL285-amine precursor)
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Alkylation:
-
To a solution of Boc-VL285-amine precursor (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq) and propargyl bromide (1.5 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with EtOAc.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (EtOAc/Hexanes gradient) to yield the Boc-protected alkyne-functionalized VL285.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected alkyne-functionalized VL285 (1.0 eq) in a solution of 20% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM several times to remove residual TFA.
-
The resulting amine-TFA salt can be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃) and extracted if the free amine is required.
-
1.2. Synthesis of an Azide-Functionalized POI-Binding Ligand
This step is highly dependent on the specific POI and its corresponding ligand. The general principle involves modifying a known binder of the POI with a linker containing a terminal azide (B81097) group. This modification should be at a position on the ligand that does not disrupt its binding to the POI.
1.3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction
Materials:
-
Alkyne-functionalized VL285 (from step 1.1)
-
Azide-functionalized POI-binding ligand (from step 1.2)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Water
Procedure:
-
Dissolve the alkyne-functionalized VL285 (1.0 eq) and the azide-functionalized POI-binding ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., EtOAc or DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final PROTAC product by preparative HPLC or silica gel chromatography.
Biological Evaluation of VL285-Based PROTACs
2.1. Target Protein Degradation Assay (Western Blot)
This assay is the standard method to quantify the degradation of the target protein.
Materials:
-
Cell line expressing the target protein
-
VL285-based PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the VL285-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Caption: VL285-based PROTAC signaling pathway.
Caption: Western blot experimental workflow.
Caption: Logical design of a VL285-based PROTAC.
Application Notes and Protocols for the Synthesis of a BRD4-Degrading PROTAC Using VL285 Phenol
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for the design, synthesis, characterization, and evaluation of a Proteolysis Targeting Chimera (PROTAC) utilizing VL285 Phenol to induce the degradation of the BRD4 protein.
Introduction to PROTAC Technology and Component Selection
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] This document outlines the construction of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a transcriptional regulator implicated in cancer.
-
E3 Ligase Ligand: this compound is utilized to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The phenolic hydroxyl group of VL285 serves as a convenient attachment point for the linker.
-
Protein of Interest (POI) Ligand: A derivative of (+)-JQ1, a potent and well-characterized inhibitor of the BET family of bromodomains, will be used to target BRD4.[3][4]
-
Linker: A polyethylene (B3416737) glycol (PEG) linker with terminal functional groups for conjugation will be employed. PEG linkers are often used to improve solubility and permeability.[5] For this protocol, we will use a linker that facilitates a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, a robust and efficient method for PROTAC synthesis.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for the components and the final PROTAC. This data is essential for understanding the binding affinities and degradation efficiency.
Table 1: Binding Affinities of Individual Components
| Component | Target Protein | Binding Affinity (Kd) | Reference |
| (+)-JQ1 | BRD4 (BD1) | ~50 nM | [7] |
| (+)-JQ1 | BRD4 (BD2) | ~90 nM | [7] |
| VL285 | VHL | IC50 = 340 nM | [8] |
Table 2: Degradation Performance of a Representative VL285-based BRD4 PROTAC
| Parameter | Description | Typical Value | Reference |
| DC50 | Half-maximal degradation concentration | Sub-micromolar (e.g., < 100 nM) | [9] |
| Dmax | Maximum degradation level | > 80% | [9] |
| Treatment Time | Duration of PROTAC exposure for optimal degradation | 16-24 hours |
Signaling Pathway and Mechanism of Action
The synthesized PROTAC will induce the degradation of BRD4 through the ubiquitin-proteasome pathway. The mechanism involves the formation of a ternary complex between BRD4, the PROTAC, and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of BRD4.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. | Broad Institute [broadinstitute.org]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Linker Attachment to VL285 Phenol's Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical attachment of a linker to the phenolic hydroxyl group of VL285, a potent von Hippel-Lindau (VHL) E3 ligase ligand. This functionalization is a critical step in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The hydroxyl group on the phenyl ring of VL285 serves as a versatile anchor point for the conjugation of various linkers, enabling the exploration of diverse PROTAC architectures for targeted protein degradation.[1][2][3]
Introduction to VL285 Phenol and PROTAC Technology
VL285 is a high-affinity ligand for the VHL E3 ubiquitin ligase, a key component of the cellular machinery responsible for tagging proteins for proteasomal degradation.[2] In PROTAC technology, a VHL ligand like VL285 is connected via a chemical linker to a ligand that binds to a protein of interest (POI). This ternary complex formation between the VHL ligase, the PROTAC, and the POI leads to the ubiquitination and subsequent degradation of the POI. The nature of the linker—its length, composition, and attachment point—plays a crucial role in the efficacy and selectivity of the resulting PROTAC.[1][] The phenolic hydroxyl group of VL285 offers a strategic site for linker attachment, allowing for the synthesis of PROTAC libraries with varied linkerologies.[1][3]
Chemical Strategies for Linker Attachment
The primary methods for attaching a linker to the phenolic hydroxyl group of VL285 involve the formation of an ether or an ester bond. The choice between these two linkages can influence the stability and pharmacokinetic properties of the final PROTAC conjugate.
-
Ether Linkage: Generally more stable chemically and metabolically, ether linkages are formed through reactions such as Williamson ether synthesis or palladium-catalyzed etherification.[5][6]
-
Ester Linkage: Ester bonds can be susceptible to hydrolysis by cellular esterases, which can be advantageous for designing PROTACs with specific release mechanisms. Esterification can be achieved using acyl chlorides or acid anhydrides.[7][8][9][10]
Experimental Protocols
The following protocols provide detailed methodologies for attaching a representative bifunctional linker to the hydroxyl group of this compound. These protocols are based on established chemical transformations of phenols and can be adapted for various linker types.
Protocol 1: Williamson Ether Synthesis for an Ether Linkage
This protocol describes the attachment of an alkyl halide-terminated linker to this compound.
Materials:
-
(S,R,S)-VL285 Phenol
-
Alkyl halide-functionalized linker (e.g., 1-bromo-3-(2-(2-bromoethoxy)ethoxy)propane)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Argon or Nitrogen gas
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol, Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S,R,S)-VL285 Phenol (1 equivalent).
-
Solvent and Base Addition: Dissolve the this compound in anhydrous DMF or MeCN. Add a suitable base such as potassium carbonate (2-3 equivalents) or cesium carbonate (1.5-2 equivalents).
-
Linker Addition: To the stirring suspension, add the alkyl halide-functionalized linker (1.1-1.5 equivalents).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic base and wash with the reaction solvent.
-
Extraction: Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the VL285-linker conjugate.
Protocol 2: Esterification using an Acyl Chloride for an Ester Linkage
This protocol details the formation of an ester bond between this compound and a linker possessing an acyl chloride functional group.
Materials:
-
(S,R,S)-VL285 Phenol
-
Acyl chloride-functionalized linker
-
Anhydrous Pyridine (B92270) or Triethylamine (B128534) (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and ice bath
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Saturated aqueous sodium bicarbonate solution
-
Solvents for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve (S,R,S)-VL285 Phenol (1 equivalent) in anhydrous DCM or THF.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine or triethylamine (2-3 equivalents).
-
Linker Addition: Slowly add the acyl chloride-functionalized linker (1.1 equivalents) to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and wash it sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired VL285-linker ester conjugate.
Data Presentation
The following table summarizes expected quantitative data for the described reactions. Actual results may vary depending on the specific linker used and optimization of reaction conditions.
| Parameter | Williamson Ether Synthesis | Esterification with Acyl Chloride |
| Reaction Time | 12 - 24 hours | 4 - 12 hours |
| Reaction Temperature | 60 - 80 °C | 0 °C to Room Temperature |
| Typical Yield | 60 - 85% | 70 - 90% |
| Purity (post-chromatography) | >95% | >95% |
| Key Reagents | K₂CO₃ or Cs₂CO₃, Alkyl halide linker | Pyridine or Et₃N, Acyl chloride linker |
| Common Solvents | DMF, MeCN | DCM, THF |
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Linker Attachment to this compound
Caption: General workflow for linker conjugation to this compound.
Logical Relationship: Key Components of a PROTAC
Caption: Core components of a PROTAC molecule.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 5. Frontiers | Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate [frontiersin.org]
- 6. Phenol ether - Wikipedia [en.wikipedia.org]
- 7. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for In Vitro Degradation Assays Using VL285-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein from the cell altogether.[2] This is achieved through their unique bifunctional nature: one end of the PROTAC binds to the protein of interest (POI), while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[2]
VL285 is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] PROTACs incorporating VL285 have demonstrated broad activity across various cell lines and target proteins.[4] These application notes provide detailed protocols for key in vitro assays to characterize the efficacy of VL285-based PROTACs, enabling researchers to assess their potential as therapeutic agents.
Mechanism of Action of VL285-Based PROTACs
VL285-based PROTACs function by hijacking the VHL E3 ligase complex to induce the degradation of a target protein. The process begins with the PROTAC simultaneously binding to the POI and the VHL E3 ligase, forming a ternary complex.[5] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[6]
Caption: Mechanism of action of a VL285-based PROTAC.
Quantitative Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved). The following tables summarize representative quantitative data for various VL285-based or functionally similar VHL-recruiting PROTACs.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| p38α PROTAC | p38α | MCF7 | ~1 µM | ~85% | [2] |
| T47D | ~1 µM | ~80% | [2] | ||
| MZ1 | BRD4 | Various | Broadly Active | Consistently High | [4] |
| HaloPROTAC3 | GFP-HaloTag7 | - | 19 nM | - | [5] |
| NC-1 | BTK | Mino | 2.2 nM | 97% | [1] |
| Ligand/PROTAC | Target | Parameter | Value | Reference |
| VL285 | VHL E3 Ligase | IC50 | 340 nM | [5] |
| HaloPROTAC3 | VHL E3 Ligase | IC50 | 540 nM | [5] |
Experimental Protocols
A systematic evaluation of a VL285-based PROTAC involves a series of in vitro assays to confirm its mechanism of action and quantify its degradation efficiency.
Caption: Experimental workflow for VL285-based PROTAC evaluation.
Cellular Degradation Assay via Western Blotting
This is the most fundamental assay to quantify the degradation of the target protein in a cellular context.[7]
Materials:
-
Cell line expressing the protein of interest
-
VL285-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the VL285-based PROTAC in cell culture medium. A common concentration range to test is 1 nM to 10 µM.[7]
-
Treat the cells with the PROTAC dilutions and a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).[3]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.[3]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.[8]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax.[3]
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to mediate the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified recombinant E1 ubiquitin-activating enzyme
-
Purified recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Purified recombinant VHL E3 ligase complex
-
Purified recombinant protein of interest
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
VL285-based PROTAC
-
DMSO
Protocol:
-
Reaction Setup:
-
Prepare a master mix containing ubiquitination buffer, ATP, E1, E2, ubiquitin, and the POI.
-
In separate tubes, add the VHL E3 ligase complex.
-
Add the VL285-based PROTAC at various concentrations or DMSO as a control.[9]
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an antibody against the POI to detect the unmodified protein and higher molecular weight ubiquitinated species.[9]
-
Ternary Complex Formation Assay (Pull-down)
This assay confirms the formation of the POI-PROTAC-VHL ternary complex.
Materials:
-
Purified recombinant tagged VHL E3 ligase (e.g., His-tagged)
-
Purified recombinant protein of interest
-
VL285-based PROTAC
-
Affinity beads (e.g., Ni-NTA for His-tagged protein)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE loading buffer
Protocol:
-
Incubation:
-
Incubate the tagged VHL E3 ligase with varying concentrations of the VL285-based PROTAC or a vehicle control.
-
Add the protein of interest and incubate to allow for ternary complex formation.
-
-
Pull-down:
-
Add affinity beads to pull down the tagged VHL E3 ligase and its binding partners.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the POI to confirm its presence in the complex.
-
Signaling Pathway Diagram
The following diagram illustrates the general signaling pathway of PROTAC-mediated protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Multiplexed quantitative data of proteins involved in protein degradation and modification. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Targeted Degradation of Proteins by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. TF-PROTACs Enable Targeted Degradation of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ternary Complex Formation Assay with VL285 Phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are a key technology in TPD. These heterobifunctional molecules induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase, is a critical step for successful protein degradation.
VL285 is a potent small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most utilized E3 ligases in PROTAC design. VL285 Phenol (B47542) is an analog of VL285 that incorporates a phenol group, which can be used as a synthetic handle for the attachment of linkers in the development of new PROTACs. This document provides detailed application notes and protocols for studying the formation of ternary complexes mediated by PROTACs utilizing VL285 Phenol as the VHL-binding ligand.
Data Presentation
Quantitative characterization of the binding events involved in ternary complex formation is crucial for the development of effective PROTACs. Key parameters include the binding affinities of the PROTAC for the target protein and the E3 ligase individually (binary affinities), the affinity of the ternary complex, and the cooperativity of binding.
| Molecule | Target | Parameter | Value |
| VL285 | VHL E3 Ligase | IC50 | 340 nM[1] |
Note: The IC50 value represents the concentration of VL285 required to inhibit the binding of a probe to the VHL E3 ligase by 50%. Lower values indicate higher binding potency. The binding affinity of a PROTAC incorporating this compound to its target protein and the cooperativity of ternary complex formation would need to be determined experimentally.
Signaling Pathway and Experimental Workflow
The formation of a ternary complex is the central event in PROTAC-mediated protein degradation. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for a ternary complex formation assay.
Caption: Signaling pathway of this compound-based PROTAC action.
References
Application Note: Cell-Based Assays for Characterizing a VL285-Based PROTAC for Targeted Protein Degradation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this approach.[2] A PROTAC consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[1] This tripartite association forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3]
VL285 is a potent, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most utilized E3 ligases in PROTAC design.[4][5] While not a degrader itself, VL285 is a critical component for synthesizing VHL-recruiting PROTACs.[6][7] This application note provides detailed protocols for cell-based assays to characterize the activity of a representative VL285-based PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.[4][8] The described assays will enable researchers to quantify target degradation, assess downstream cellular consequences, and determine the potency of their VL285-based PROTAC.
Mechanism of Action of a VL285-Based PROTAC
The fundamental action of a VL285-based PROTAC is to induce proximity between the target protein (e.g., BRD4) and the VHL E3 ligase complex.[5] This event initiates a cascade beginning with the formation of a stable ternary complex (BRD4-PROTAC-VHL), which is the critical first step for degradation.[1] The VHL complex then polyubiquitinates the BRD4 protein, marking it for recognition and destruction by the 26S proteasome.[9] The PROTAC molecule is then released and can catalyze further degradation cycles.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Degradation and PROTACs [worldwide.promega.com]
Application Notes and Protocols for the Synthesis of Alkyne-Functionalized VL285
For Researchers, Scientists, and Drug Development Professionals
Introduction
VL285 is a potent small-molecule ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cell's protein degradation machinery.[1][2] As a VHL ligand, VL285 is a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein to an E3 ligase for ubiquitination and subsequent proteasomal degradation. The functionalization of VL285 with a reactive handle, such as an alkyne group, enables its conjugation to a target-protein-binding ligand through "click chemistry," providing a versatile and efficient method for the generation of novel PROTACs.
This document provides a detailed, representative protocol for the synthesis of an alkyne-functionalized derivative of VL285. It also includes a description of the relevant biological signaling pathway and a workflow for the synthesis and characterization of the final product.
Biological Context: The VHL-HIF Signaling Pathway
The VHL protein is a central player in the cellular response to changes in oxygen levels.[3] It is the substrate recognition component of the VHL E3 ubiquitin ligase complex, which also includes elongin B, elongin C, and cullin-2.[4][5] A primary target of this complex is the alpha subunit of the hypoxia-inducible factor (HIF-α), a transcription factor that upregulates genes involved in angiogenesis, glucose metabolism, and cell survival in low-oxygen (hypoxic) conditions.[6][7]
Under normal oxygen conditions (normoxia), specific proline residues on HIF-α are hydroxylated. This post-translational modification creates a binding site for VHL, leading to the ubiquitination and proteasomal degradation of HIF-α, thus keeping its levels low.[8] In hypoxic conditions, the hydroxylation of HIF-α is inhibited, allowing it to accumulate, translocate to the nucleus, and activate the transcription of its target genes.[7][9] Mutations or loss of VHL function can lead to the stabilization of HIF-α even in normoxic conditions, a hallmark of certain cancers.[5]
PROTACs containing a VHL ligand like VL285 hijack this natural degradation pathway. By simultaneously binding to VHL and a target protein, the PROTAC brings the target into proximity with the E3 ligase complex, leading to its ubiquitination and degradation, irrespective of the target's own native degradation pathways.
Proposed Protocol for Synthesis of Alkyne-Functionalized VL285
This protocol describes a plausible method for the synthesis of an alkyne-functionalized VL285 derivative, starting from the readily available precursor, (S,R,S)-VL285 Phenol. The synthesis involves the alkylation of the phenolic hydroxyl group with propargyl bromide.
Materials and Reagents:
-
(S,R,S)-VL285 Phenol (CAS: 1448188-69-9)
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, DCM, MeOH)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, condenser, etc.)
-
Thin Layer Chromatography (TLC) plates and visualization reagents (e.g., UV lamp, potassium permanganate (B83412) stain)
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification and analysis
-
Mass spectrometer (e.g., LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add (S,R,S)-VL285 Phenol (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
-
Alkylation Reaction:
-
To the stirred suspension, add propargyl bromide (1.5 eq) dropwise.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. Monitor the reaction progress by TLC (e.g., using a mobile phase of 5% MeOH in DCM).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or DCM (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography. The appropriate eluent system should be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).
-
Collect the fractions containing the desired product and concentrate them under reduced pressure.
-
For higher purity, the product can be further purified by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final alkyne-functionalized VL285 product using the following methods:
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the propargyl group.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
-
Storage:
Store the final product as a solid at -20°C in a desiccated, airtight container. For long-term storage, flushing with an inert gas is recommended.
Quantitative Data Summary
As this is a proposed protocol, the following table is provided for researchers to record their experimental data.
| Parameter | Expected/Observed Value | Notes |
| Starting Material | ||
| (S,R,S)-VL285 Phenol (MW: 548.65 g/mol ) | Mass (mg or g) | |
| Reagents | ||
| Propargyl bromide | Volume (mL) and Equivalents | |
| Potassium carbonate | Mass (g) and Equivalents | |
| Reaction Conditions | ||
| Solvent and Volume | e.g., Anhydrous DMF (mL) | |
| Temperature | °C | |
| Reaction Time | hours | |
| Product Information | ||
| Product Name | (S,R,S)-VL285-propargyl ether | |
| Expected MW | 586.70 g/mol (for C₃₂H₃₄N₄O₅S) | |
| Yield | Mass (mg or g) and Percentage (%) | |
| Purity (by HPLC) | % | |
| Characterization Data | ||
| Mass Spec (m/z) | [M+H]⁺ | |
| ¹H NMR | Key diagnostic peaks (e.g., alkyne C-H) | |
| ¹³C NMR | Key diagnostic peaks (e.g., alkyne carbons) |
Conclusion
The protocol outlined above provides a robust starting point for the synthesis of alkyne-functionalized VL285, a valuable tool for the development of PROTACs and other chemical biology probes. The alkyne handle allows for versatile and efficient conjugation to a wide array of molecules using click chemistry. Researchers should optimize the reaction conditions and purification methods for their specific needs and instrumentation. The successful synthesis and characterization of this compound will enable further investigations into targeted protein degradation and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VL285 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 3. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 4. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. sdbonline.org [sdbonline.org]
- 7. Investigation of the role of VHL-HIF signaling in DNA repair and apoptosis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Normal biology of the VHL-HIF axis in the setting of (A) normoxia and (B) hypoxia [pfocr.wikipathways.org]
Application Notes and Protocols: Utilizing VL285 Phenol in a Click Chemistry Reaction for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design. VL285 Phenol (B47542) is a potent VHL ligand that serves as a crucial component in the development of VHL-based PROTACs.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach for the synthesis of PROTACs.[][2] Its reliability, mild reaction conditions, and high yields make it an ideal strategy for linking the target protein ligand and the E3 ligase ligand.[3][4]
These application notes provide a detailed protocol for the functionalization of VL285 Phenol with an alkyne handle and its subsequent use in a CuAAC reaction to generate a hypothetical PROTAC, designated as PROTAC-VL-TGT. This molecule is designed to induce the degradation of a target protein (TGT) by recruiting the VHL E3 ligase.
Principle of the Method
The synthesis of PROTAC-VL-TGT is a two-step process:
-
Functionalization of this compound: The phenolic hydroxyl group of this compound is functionalized with a terminal alkyne group via an O-propargylation reaction. This reaction introduces a "click handle" onto the VHL ligand, preparing it for the subsequent click chemistry reaction.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-functionalized VL285 is then conjugated to an azide-containing ligand for the target protein (TGT-Azide) through a CuAAC reaction. This reaction forms a stable triazole linker, yielding the final PROTAC-VL-TGT molecule.[]
Signaling Pathway of PROTAC-VL-TGT
The synthesized PROTAC-VL-TGT mediates the degradation of the target protein (TGT) through the ubiquitin-proteasome pathway. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity induces the polyubiquitination of the target protein, marking it for recognition and degradation by the 26S proteasome.
Caption: Mechanism of action of PROTAC-VL-TGT.
Experimental Protocols
Part 1: Synthesis of Alkyne-Functionalized VL285 (VL285-Alkyne)
This protocol describes the O-propargylation of this compound.
Materials:
-
(S,R,S)-VL285 Phenol
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dry acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of (S,R,S)-VL285 Phenol (1.0 eq) in dry acetone, add anhydrous K₂CO₃ (3.5 eq).[5]
-
Stir the mixture at room temperature for 2 hours.[5]
-
Add propargyl bromide (1.3 eq) to the reaction mixture.[5]
-
Stir the reaction at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove K₂CO₃ and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield VL285-Alkyne.
Part 2: Synthesis of PROTAC-VL-TGT via CuAAC Reaction
This protocol details the click chemistry reaction between VL285-Alkyne and an azide-functionalized target protein ligand (TGT-Azide).
Materials:
-
VL285-Alkyne (from Part 1)
-
TGT-Azide (pre-synthesized)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Water (deionized)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Preparative HPLC system
Procedure:
-
In a reaction vial, dissolve VL285-Alkyne (1.0 eq) and TGT-Azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5.0 eq) in water.
-
In another vial, prepare a premixed solution of CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq) in water.
-
Add the CuSO₄/THPTA solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature for 6-12 hours. Protect the reaction from light. Monitor the reaction progress by LC-MS.[6]
-
Upon completion, dilute the reaction mixture with DMSO and purify the crude product by preparative HPLC to obtain the final PROTAC-VL-TGT.
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of PROTAC-VL-TGT is depicted below.
Caption: Synthesis and purification workflow for PROTAC-VL-TGT.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of PROTAC-VL-TGT.
Table 1: Synthesis of VL285-Alkyne
| Parameter | Value | Reference |
| Starting Material | (S,R,S)-VL285 Phenol | |
| Reaction | O-Propargylation | [5] |
| Yield | 70-80% | [5] |
| Purity (after chromatography) | >95% | |
| ¹H NMR (CDCl₃, 400 MHz, δ ppm) | ||
| Alkyne-CH | ~2.5 (t) | |
| O-CH₂ | ~4.7 (d) | |
| Aromatic protons | 6.8-7.8 (m) | [7] |
Table 2: Synthesis of PROTAC-VL-TGT
| Parameter | Value | Reference |
| Starting Materials | VL285-Alkyne, TGT-Azide | |
| Reaction | CuAAC | [3][6] |
| Yield | 55-90% | [3] |
| Purity (after prep-HPLC) | >98% | |
| Analytical Data | ||
| LC-MS | Expected [M+H]⁺ calculated and found | [8] |
| ¹H NMR (DMSO-d₆, 500 MHz, δ ppm) | ||
| Triazole-H | ~8.0 (s) | [9] |
| Linker protons | Varies | |
| Aromatic protons | Varies |
Conclusion
This application note provides a comprehensive and detailed protocol for the functionalization of the VHL ligand this compound and its subsequent use in a click chemistry reaction to synthesize a PROTAC. The modularity and efficiency of the CuAAC reaction make this a robust method for the rapid generation of PROTAC libraries for structure-activity relationship studies and the development of novel targeted protein degraders. The provided protocols and expected data serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 6. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chromatography Conference [virscidian.com]
- 9. NMR identification of an S-linked glucuronide of a triazole thione formed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing VL285-Based PROTAC Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VL285-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to cell permeability and optimize the efficacy of your protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is VL285 and why is it used in PROTACs?
VL285 is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] In the design of PROTACs, VL285 serves as the component that recruits the VHL E3 ligase.[1][4][5] By linking VL285 to a ligand that binds your protein of interest (POI), the resulting PROTAC molecule can bring the POI and the VHL E3 ligase into close proximity. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6] VL285 is favored for its high affinity and has been instrumental in the development of numerous VHL-recruiting PROTACs.[1][2]
Q2: My VL285-based PROTAC shows low activity. Could cell permeability be the issue?
Poor cell permeability is a common challenge for PROTACs and a likely reason for reduced activity.[7][8][9][10] PROTACs are often large molecules with high molecular weights and polar surface areas, which are properties that typically limit their ability to passively diffuse across the cell membrane.[7][8][11][12] If your PROTAC cannot efficiently enter the cell, it cannot reach its intracellular target and the VHL E3 ligase to induce protein degradation. Therefore, assessing and optimizing cell permeability is a critical step in developing effective PROTACs.[7][]
Q3: What are the key physicochemical properties of PROTACs that influence cell permeability?
Several physicochemical properties significantly impact the cell permeability of PROTACs:
-
Molecular Weight (MW): PROTACs typically have high molecular weights (often >800 Da), which is beyond the range recommended by Lipinski's "Rule of Five" for good oral bioavailability and can negatively affect passive diffusion across the cell membrane.[8][12][14]
-
Polar Surface Area (PSA): A large PSA, resulting from the presence of polar functional groups, can hinder the ability of a molecule to cross the hydrophobic lipid bilayer of the cell membrane.[7][8]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can increase the polarity of a molecule and reduce its permeability.[11][12]
-
Lipophilicity (LogP): While a certain degree of lipophilicity is required for membrane permeability, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Conformational Flexibility: The ability of a PROTAC to adopt different conformations can influence its permeability. More rigid structures or molecules that can form intramolecular hydrogen bonds to shield polar groups may exhibit improved permeability.[15][16][17]
Troubleshooting Guide: Improving Cell Permeability
Issue: My VL285-based PROTAC shows poor degradation of the target protein, and I suspect low cell permeability.
Below are potential causes and recommended solutions to troubleshoot and enhance the cell permeability of your PROTAC.
| Possible Cause | Recommended Solution & Experimental Approach |
| Suboptimal Linker Design | 1. Optimize Linker Length: Synthesize a series of PROTACs with varying linker lengths (e.g., different numbers of polyethylene (B3416737) glycol (PEG) units or alkyl chain carbons).[18][19] Test their degradation activity to identify the optimal length that balances ternary complex formation and physicochemical properties.[18] 2. Modify Linker Composition: Replace flexible linkers with more rigid structures (e.g., incorporating piperidine (B6355638) or piperazine (B1678402) moieties) to potentially improve conformational stability and permeability.[10][14] Conversely, incorporating elements like PEG can sometimes improve solubility.[18] 3. Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors, which may improve permeability.[12][14][20] |
| High Polarity and Exposed Polar Groups | 1. Introduce Intramolecular Hydrogen Bonds: Design the PROTAC to favor the formation of intramolecular hydrogen bonds. This can create a more compact, "chameleon-like" structure that shields polar groups in the hydrophobic environment of the cell membrane, thereby enhancing permeability.[15][21] 2. Prodrug Strategy: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC.[14][15] This can improve membrane translocation. |
| Inefficient Cellular Uptake Mechanism | 1. CLIPTACs (In-cell Click-Formed PROTACs): Synthesize two smaller, more permeable precursor molecules that can enter the cell and then react via a bio-orthogonal click reaction to form the active PROTAC intracellularly.[14][22] 2. Antibody-PROTAC Conjugates (Ab-PROTACs): For targeted delivery to specific cell types, conjugate the PROTAC to an antibody that recognizes a cell-surface antigen.[22] This can facilitate receptor-mediated endocytosis. |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay to evaluate the passive permeability of a compound.[7][23]
-
Principle: The assay measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution (to mimic the cell membrane), to an acceptor well.[7]
-
Methodology:
-
Prepare a solution of your PROTAC in a suitable buffer in the donor plate.
-
Coat the filter of the acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Place the acceptor plate on top of the donor plate, creating a "sandwich".
-
Incubate for a defined period (e.g., 4-16 hours).
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
2. Caco-2 Permeability Assay
This cell-based assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[7][23]
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that mimics the intestinal epithelium.[7][23] The transport of the PROTAC across this monolayer is measured.
-
Methodology:
-
Seed Caco-2 cells on a permeable filter support in a transwell plate and culture for 21-28 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Add the PROTAC solution to the apical (A) side and buffer to the basolateral (B) side to measure A-to-B permeability.
-
Conversely, add the PROTAC to the basolateral side and buffer to the apical side to measure B-to-A permeability.
-
Incubate for a specific time (e.g., 2 hours).
-
Quantify the PROTAC concentration in the receiver compartment using LC-MS/MS.
-
Calculate the Papp value for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.
-
3. Western Blot for Protein Degradation
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[19]
-
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of your VL285-based PROTAC for a desired duration (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific to your POI.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation.
-
Data Presentation
Table 1: Representative Permeability Data for PROTACs
| PROTAC | MW (Da) | TPSA (Ų) | HBD | Papp (PAMPA) (10⁻⁶ cm/s) | Papp (Caco-2 A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC A | 850 | 150 | 5 | 0.5 | 0.2 | 1.5 |
| PROTAC B | 950 | 180 | 7 | < 0.1 | < 0.1 | - |
| PROTAC C | 870 | 140 | 4 | 2.3 | 1.8 | 1.2 |
This table presents synthesized data for illustrative purposes.
Table 2: Impact of Linker Modification on BRD4 Degradation
| PROTAC | Linker Type | DC₅₀ (nM) |
| BRD4-PROTAC-1 | PEG4 | 50 |
| BRD4-PROTAC-2 | Alkyl C8 | 25 |
| BRD4-PROTAC-3 | Piperazine | 15 |
This table presents synthesized data for illustrative purposes.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 11. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 12. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Permeability Assay - Profacgen [profacgen.com]
Technical Support Center: Optimizing Linker Length for VL285 PROTACs
Welcome to the technical support center for the optimization of VL285-based Proteolysis Targeting Chimeras (PROTACs). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the optimization of PROTAC linker length.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a VL285 PROTAC?
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, VL285 for VHL), and a chemical linker connecting the two.[1][2][3] The linker is not just a passive spacer; it plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[2][4][5] An optimal linker length is crucial for bringing the POI and the E3 ligase into the correct proximity and orientation for efficient ubiquitination and subsequent degradation of the target protein.[5][6]
Q2: How does linker length impact the efficacy of a VL285 PROTAC?
Linker length is a critical determinant of PROTAC potency.[7][8]
-
Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[4][6][7]
-
Too long: Conversely, a linker that is too long may lead to an unstable and overly flexible ternary complex, which may not effectively bring the two proteins close enough for efficient ubiquitination.[4][6][7]
Therefore, identifying the optimal linker length is a critical step in developing a potent VL285 PROTAC.[4]
Q3: What is a good starting point for the linker length of a VL285 PROTAC?
For VL285-based PROTACs, a typical starting point for linker length is an alkyl or polyethylene (B3416737) glycol (PEG) chain of 4-12 atoms.[9] However, the optimal length is highly dependent on the specific target protein and must be determined empirically.[3][4]
Q4: Beyond length, what other linker properties should be considered?
While length is crucial, other linker characteristics also significantly impact PROTAC performance:
-
Composition: The atomic composition of the linker affects its physicochemical properties.[1] PEG linkers, for instance, can enhance solubility and cell permeability.[9]
-
Rigidity: Incorporating rigid elements like piperazine (B1678402) or alkyne moieties can restrict conformational flexibility.[9][] This can pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[4][11]
-
Attachment Point: The point of attachment and the exit vector of the linker on both the VL285 ligand and the POI binder are critical and should be directed towards a solvent-exposed area to avoid disrupting binding interactions.[1][7]
Troubleshooting Guide
This section addresses specific issues that may arise during your VL285 PROTAC linker optimization experiments.
| Problem | Potential Cause | Suggested Solution |
| Good binary binding, but no target degradation. | 1. Suboptimal Linker Length: The linker may be too short or too long, preventing productive ternary complex formation.[4] 2. Poor Cell Permeability: The PROTAC may not be reaching its intracellular target due to poor physicochemical properties contributed by the linker.[4] 3. Non-productive Ternary Complex: A ternary complex may form, but in a conformation where the target's lysine (B10760008) residues are not accessible for ubiquitination.[11][12] | 1. Synthesize and test a library of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths).[2][4] 2. Modify the linker to improve properties like solubility. Consider incorporating PEG units.[9] 3. Perform an in-cell ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, a linker redesign is necessary.[4][12] |
| High PROTAC concentration leads to reduced degradation (Hook Effect). | At high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-VHL) instead of the desired ternary complex, which reduces degradation efficiency.[11] | While inherent to the PROTAC mechanism, a well-designed linker can enhance ternary complex cooperativity, making the ternary complex more stable and mitigating the hook effect.[11] Consider designing a more rigid linker to pre-organize the PROTAC for ternary complex formation.[11] |
| Off-target protein degradation. | The linker can influence the conformation of the ternary complex, potentially presenting other proteins for ubiquitination.[12] | Systematically vary the linker length and composition to improve selectivity.[12] |
Quantitative Data Summary
The optimal linker length for a PROTAC is target-specific. The following table provides a representative example of how degradation efficiency (DC50 and Dmax) can vary with linker length for a hypothetical VL285-based PROTAC targeting Protein X.
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| VL285-Linker-ProteinX-1 | PEG | 4 | 550 | 65 |
| VL285-Linker-ProteinX-2 | PEG | 6 | 120 | 85 |
| VL285-Linker-ProteinX-3 | PEG | 8 | 25 | 95 |
| VL285-Linker-ProteinX-4 | PEG | 10 | 50 | 90 |
| VL285-Linker-ProteinX-5 | PEG | 12 | 200 | 70 |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.[5][6] As illustrated, a "sweet spot" for linker length often emerges, leading to optimal degradation.[6]
Experimental Protocols
Accurate assessment of VL285 PROTAC efficacy requires robust experimental assays. Below are detailed protocols for key experiments.
Protocol 1: Cellular Degradation Assay via Western Blot
This protocol determines the DC50 and Dmax of a VL285 PROTAC in a cellular context.[9]
Materials:
-
Relevant cell line expressing the target protein
-
VL285-based PROTACs
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with a serial dilution of your VL285-based PROTAC (e.g., 1 nM to 10 µM) for a set period (e.g., 16-24 hours). Include a vehicle control (DMSO).[9]
-
Lysate Preparation: Wash cells with PBS and lyse them in RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and probe with the primary antibody against the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL detection reagent.[2]
-
-
Data Analysis:
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms if the target protein is being ubiquitinated in the presence of the PROTAC.[12]
Materials:
-
As per Protocol 1
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., buffer containing SDS)
-
Antibody for immunoprecipitation (anti-target protein)
-
Protein A/G beads
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[12]
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[12]
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.[12]
-
Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chain on the target protein.[12]
-
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action of a VL285-based PROTAC.
Experimental Workflow for Linker Optimization
Caption: Workflow for optimizing VL285 PROTAC linker length.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
VL285 PROTAC Degradation: Technical Support & Troubleshooting Guide
Welcome to the technical support center for VL285-based Proteolysis-Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during targeted protein degradation experiments. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify and resolve specific issues with your VL285-based PROTAC experiments.
Frequently Asked Questions (FAQs)
Q1: My VL285-based PROTAC isn't showing any degradation of my target protein. Where should I start?
When observing no degradation, a systematic validation of each step in the PROTAC mechanism of action is essential.[1] A logical first step is to confirm the basics: the integrity of your PROTAC compound and that your experimental setup is optimal. From there, you should sequentially validate target engagement, E3 ligase recruitment, ternary complex formation, ubiquitination, and finally, proteasomal degradation.[2] This stepwise approach allows for the precise identification of where the process is failing.[2]
Below is a general workflow to begin troubleshooting.
References
Technical Support Center: Optimizing VL285-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VL285-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and answers to frequently asked questions to help you improve the binding affinity and degradation efficacy of your molecules.
Frequently Asked Questions (FAQs)
Q1: What is VL285 and what is its role in a PROTAC?
VL285 is a potent small molecule that functions as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] In the context of a PROTAC, VL285 is not a degrader itself but serves as the crucial component that "hooks" the VHL E3 ligase.[3] By incorporating VL285 or a derivative, a PROTAC can recruit the VHL machinery to a specific protein of interest, leading to its degradation.[1]
Q2: How does a VL285-based PROTAC work?
A VL285-based PROTAC is a heterobifunctional molecule with three key parts: a "warhead" that binds your target protein of interest (POI), the VL285-derived moiety that binds to VHL, and a chemical linker connecting the two.[4] The PROTAC works by bringing the target protein and the VHL E3 ligase into close proximity, forming a "ternary complex" (POI-PROTAC-VHL).[1][4] This proximity allows the E3 ligase to tag the target protein with ubiquitin molecules.[4] The polyubiquitinated protein is then recognized and destroyed by the cell's proteasome.[4] The PROTAC molecule is not degraded and can then act catalytically to induce the degradation of multiple target protein molecules.[4]
Q3: What is the "ternary complex" and why is its stability important?
The ternary complex is the transient structure formed when the PROTAC molecule simultaneously binds to both the target protein (POI) and the E3 ligase (VHL).[4] The stability and conformation of this complex are critical for efficient ubiquitination of the target.[4] A stable complex ensures the target protein remains in proximity to the E3 ligase long enough for ubiquitin transfer to occur. The ability of a PROTAC to promote favorable protein-protein interactions within the ternary complex can lead to cooperative binding, enhancing the complex's stability and driving more profound protein degradation.[5]
Troubleshooting Guide
Q1: My PROTAC shows high binary binding affinity to both the target and VHL, but low degradation efficiency. What's wrong?
This is a common challenge. High affinity of the individual "heads" of the PROTAC does not guarantee efficient degradation.[5] The issue often lies with the formation of a stable and productive ternary complex.
-
Poor Cooperativity: The linker may not be optimal for allowing the two proteins to form favorable protein-protein contacts, resulting in a weak or unstable ternary complex.
-
The "Hook Effect": At high concentrations, the PROTAC can form separate binary complexes (POI-PROTAC and VHL-PROTAC) that outcompete the formation of the productive ternary complex, leading to reduced degradation.[5]
-
Suboptimal Linker: The length, rigidity, or attachment points of the linker may be preventing a conformation that allows for efficient ubiquitin transfer from the E2 enzyme to the target's lysine (B10760008) residues.[6]
Q2: How can I optimize the linker to improve my PROTAC's performance?
Linker optimization is a critical step in PROTAC design.[7][8] A systematic approach is often required.
-
Vary Linker Length: Synthesize a small library of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units) to identify the optimal distance between the target and VHL.[8]
-
Modulate Flexibility: The flexibility of the linker affects the stability of the ternary complex.[6] Compare rigid linkers (e.g., containing cyclic structures) with flexible ones (e.g., PEG chains).
-
Change Attachment Points: The position where the linker is attached to the warhead or the E3 ligase ligand can dramatically alter the geometry of the ternary complex. Exploring different attachment vectors can lead to improved performance.
Q3: How can I confirm that my PROTAC is working through the intended VHL-proteasome pathway?
It is essential to perform control experiments to validate the mechanism of action.
-
Proteasome Inhibition: Co-treat your cells with the PROTAC and a proteasome inhibitor like MG132 or epoxomicin.[9] If the degradation of your target protein is blocked or reversed, it confirms that the process is proteasome-dependent.[9]
-
Competitive Inhibition: Co-treat your cells with the PROTAC and an excess of free VL285 ligand.[3] The free VL285 will compete with the PROTAC for binding to VHL, disrupting ternary complex formation.[3] A significant reduction in degradation confirms that the PROTAC's activity is VHL-dependent.[3][9]
Quantitative Data Summary
Quantitative data is essential for comparing the potency and efficacy of different PROTAC constructs. Below are key parameters for VL285 and typical measurements for a PROTAC.
Table 1: Physicochemical and Binding Properties of VL285
| Property | Value | Reference |
|---|---|---|
| Target | von Hippel-Lindau (VHL) E3 Ligase | [1] |
| IC₅₀ (VHL Binding) | 0.34 µM (340 nM) | [1][3][10] |
| Molecular Formula | C₂₉H₃₂N₄O₅S | [2] |
| Molecular Weight | 548.65 g/mol |[2] |
Table 2: Example Performance Metrics for a VL285-Based PROTAC
| Metric | Description | Example Value |
|---|---|---|
| KD (Target Binding) | Binding affinity of the warhead to the target protein. | 150 nM |
| KD (VHL Binding) | Binding affinity of the VL285 moiety to VHL. | 300 nM |
| DC₅₀ | Concentration of PROTAC required to degrade 50% of the target protein.[2] | 50 nM |
| Dₘₐₓ | Maximum percentage of target protein degradation achieved.[2] | 95% |
Key Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the reduction in target protein levels and determine DC₅₀ and Dₘₐₓ values.[2][11]
-
Cell Culture: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the VL285-based PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[2]
-
Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Simultaneously probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).[2][11]
-
Detection & Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify band intensities using densitometry. Normalize the target protein signal to the loading control and compare to the vehicle-treated sample to determine the percentage of remaining protein.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a biophysical technique used to measure the binding kinetics (kₐ, kd) and affinity (KD) of the PROTAC to its target protein and to VHL individually.[2][12]
-
Immobilization: Covalently immobilize the purified target protein (or VHL) onto a sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the PROTAC (the analyte) across the sensor surface.
-
Data Collection: Measure the change in the refractive index at the surface in real-time, which corresponds to the binding and dissociation of the analyte.
-
Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/kₐ).
-
Ternary Complex (Advanced): SPR can also be adapted to study the formation and stability of the ternary complex by co-injecting the PROTAC with the third component (e.g., injecting PROTAC + VHL over an immobilized target protein).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: VL285 Phenol Linker Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with VL285 phenol (B47542) linker conjugation.
Frequently Asked Questions (FAQs)
Q1: What is VL285 and why is it used in bioconjugation?
A1: VL285 is a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1] In a PROTAC, VL285 serves as the E3 ligase-recruiting element, which, when brought into proximity with a target protein by a linker, leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Q2: What are the specific challenges associated with conjugating molecules to a phenolic hydroxyl group?
A2: Conjugating molecules to phenolic hydroxyl groups can be challenging due to their moderate acidity and nucleophilicity. Phenolic ethers and esters can be unstable, and phenolic carbonates may also suffer from stability issues.[2] Developing linkers that are stable in circulation but can be cleaved at the target site to release a phenolic payload is an active area of research.[2][3]
Q3: What types of linkers are suitable for conjugating to phenols?
A3: Several linker strategies have been developed for phenolic payloads. These include:
-
β-Eliminative Releasable Linkers: These can be adapted to connect to phenolic hydroxyl groups.[4]
-
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) Linkers: These self-immolative linkers are stable chemically and biologically and can release phenolic payloads upon triggering.[2]
-
p-Aminobenzyl (PAB) Spacers: Commonly used in antibody-drug conjugates (ADCs), these can be connected as an ether to a phenol, though the efficiency of payload release can be influenced by substituents on the phenol.[3]
Q4: Can VL285 be purchased with a pre-attached linker?
A4: Yes, VL285 is commercially available as a protein degrader building block already conjugated to various linkers, often with a terminal reactive group like an amine for further conjugation.[1] These pre-functionalized constructs can simplify the synthesis of PROTACs.
Troubleshooting Guide
Low Conjugation Efficiency
Problem: Observing low yield of the final VL285-linker-payload conjugate.
| Potential Cause | Recommended Solution |
| Poor solubility of reactants | The hydrophobic nature of VL285 or the payload can lead to poor solubility in aqueous buffers.[5] Introduce a limited amount of an organic co-solvent like DMSO or DMA to improve solubility. Be cautious, as high concentrations can denature proteins if they are part of the construct.[5] |
| Suboptimal reaction pH | The pH of the conjugation buffer is critical for the specific chemical reaction. For example, maleimide-thiol conjugation is typically optimal at pH 6.5-7.5.[5] Ensure the buffer pH is optimized for your chosen linker chemistry. |
| Insufficient molar equivalents of reactant | A low concentration of one of the reactants can limit the reaction rate. Increase the molar equivalents of the linker-payload relative to the substrate to drive the reaction towards a higher yield.[5] |
| Interfering buffer components | Common additives in antibody or protein buffers, such as primary amines (e.g., Tris) or sodium azide, can interfere with the conjugation reaction. Perform a buffer exchange to remove interfering substances before conjugation. |
Instability of the Conjugate
Problem: The final conjugate appears to be degrading or the payload is prematurely released.
| Potential Cause | Recommended Solution |
| Linker instability | The choice of linker is critical for stability. Phenolic ethers and carbonates can be labile.[2] Consider using more stable linker technologies like OHPAS or appropriately substituted PAB linkers.[2][3] The stability of some linkers can be pH-dependent.[6] |
| Hydrolysis of the linker | NHS esters, commonly used for amine conjugation, are susceptible to hydrolysis, especially at higher pH. The half-life of an NHS ester at pH 7.0 and 0°C is 4-5 hours.[7] Perform conjugation reactions promptly after preparing reagents and consider optimizing the pH and temperature. |
| Incorrect storage | Improper storage can lead to degradation of the conjugate. Store the final conjugate at recommended temperatures, often -20°C or -80°C, and consider adding cryoprotectants like glycerol (B35011) for long-term storage.[8] |
Experimental Workflow and Logic
The following diagrams illustrate key experimental workflows and logical relationships in VL285 phenol linker conjugation.
Caption: General experimental workflow for this compound linker conjugation.
Caption: Troubleshooting logic for low conjugation yield.
Experimental Protocols
Protocol 1: General Protocol for VL285-Phenol Conjugation via Amine-Reactive Linker
This protocol assumes the use of a VL285 molecule with a terminal amine and a phenol-containing payload functionalized with an NHS ester linker.
Materials:
-
VL285 with terminal primary amine
-
Phenol-linker-NHS ester
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Organic Co-solvent (optional): Anhydrous DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the VL285-amine in conjugation buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the phenol-linker-NHS ester in a minimal amount of anhydrous DMSO to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved phenol-linker-NHS ester to the VL285-amine solution. The reaction can be initiated by gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect from light if any of the components are light-sensitive.
-
-
Quenching the Reaction:
-
Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM Tris. This will react with any excess NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from unreacted components and byproducts using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis and Storage:
-
Analyze the purified conjugate by LC-MS to confirm the identity and purity of the final product.
-
Store the purified conjugate in a suitable buffer at -20°C or -80°C.
-
Protocol 2: Characterization of Conjugate Stability
Procedure:
-
Incubate the purified VL285-linker-phenol conjugate in human plasma at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take aliquots of the mixture.
-
Precipitate the plasma proteins from the aliquots using a suitable method (e.g., addition of acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of intact conjugate remaining and to detect any released payload.
-
Calculate the half-life of the conjugate in plasma. A stable conjugate will show minimal degradation over the time course of the experiment.[6]
References
- 1. (S,R,S)-VL285 Phenol-PEG1-piperazine hydrochloride [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. abcam.com [abcam.com]
Technical Support Center: Mitigating Aggregation of VL285-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of aggregation in VL285-based Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the aggregation of VL285-based PROTACs?
Aggregation of VL285-based PROTACs is often multifactorial, stemming from their inherent physicochemical properties. As large, complex molecules that often fall "beyond the rule of five," they can exhibit poor aqueous solubility.[1] Key contributing factors include:
-
High Molecular Weight and Complexity: The tripartite structure of a PROTAC (target binder, linker, and E3 ligase ligand) results in a high molecular weight and structural complexity, which can lead to low solubility.
-
Physicochemical Properties of the VHL Ligand: VHL ligands like VL285 can contribute to suboptimal physicochemical properties, including a high total polar surface area (TPSA) and a high hydrogen bond donor (HBD) count, which can negatively impact solubility.[1][2]
-
Linker Composition: The linker connecting the warhead and the VL285 ligand plays a critical role. Hydrophobic linkers can promote aggregation, while overly flexible linkers might not sufficiently shield hydrophobic regions of the molecule.[3][4]
-
Poor Solubility of the Target-Binding Moiety: The warhead itself may have poor solubility, which is compounded by its conjugation into the larger PROTAC molecule.
Q2: How does the choice of the E3 ligase ligand (VL285 for VHL vs. CRBN ligands) impact aggregation?
While both VHL and CRBN are widely used E3 ligases in PROTAC design, the choice of ligand can influence the overall physicochemical properties of the resulting PROTAC. VHL ligands are generally larger and more peptidic in nature compared to the smaller, more drug-like ligands for CRBN (e.g., derivatives of thalidomide).[5] This can present greater challenges for cell permeability and solubility for VHL-based PROTACs.[5] However, some studies have reported that VHL-based PROTACs can be designed to have improved solubility over their CRBN-based counterparts for specific targets.
Q3: What are the initial signs of PROTAC aggregation in my experiments?
Recognizing the signs of aggregation early is crucial for troubleshooting. Common indicators include:
-
Visible Precipitation: The most obvious sign is the appearance of visible particles or cloudiness in your stock solutions or experimental media.
-
Inconsistent or Non-reproducible Results: Aggregation can lead to variability in your experimental data, such as inconsistent target degradation levels between replicates.
-
"Hook Effect": While not solely due to aggregation, a pronounced "hook effect" (a bell-shaped dose-response curve where higher concentrations lead to decreased degradation) can be exacerbated by poor solubility and aggregation at high concentrations.
-
Artifacts in Analytical Assays: In techniques like Dynamic Light Scattering (DLS), the presence of large aggregates will be evident in the size distribution profile. In Size Exclusion Chromatography (SEC), aggregation can manifest as high molecular weight peaks or sample loss on the column.
Troubleshooting Guide
This guide provides systematic steps to identify and resolve aggregation issues with your VL285-based PROTACs.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Visible Precipitation in Stock Solution (e.g., DMSO) | Poor intrinsic solubility of the PROTAC. | 1. Sonication: Gently sonicate the stock solution to aid dissolution. 2. Warming: Carefully warm the solution (e.g., to 37°C) to improve solubility. 3. Lower Stock Concentration: Prepare a lower concentration stock solution. 4. Co-solvents: Consider the use of a small percentage of a co-solvent like N-methyl-2-pyrrolidone (NMP) or polyethylene (B3416737) glycol (PEG), but be mindful of their potential effects on your cellular assays. |
| Precipitation Upon Dilution in Aqueous Buffer/Media | "Fall-out" from the aqueous environment due to hydrophobicity. | 1. Formulation with Excipients: For in vitro experiments, consider pre-mixing the PROTAC with a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) at a low concentration before final dilution. 2. Use of Serum: Ensure your cell culture medium contains serum, as proteins like albumin can help to solubilize hydrophobic compounds. 3. Amorphous Solid Dispersions (ASDs): For pre-clinical development, formulating the PROTAC as an ASD with polymers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) can enhance dissolution and maintain supersaturation.[1] |
| Inconsistent Degradation Results | Aggregation leading to variable effective concentrations. | 1. Confirm Solubility: Before each experiment, visually inspect your diluted PROTAC solutions for any signs of precipitation. 2. Analytical Characterization: Use DLS to check for the presence of aggregates in your working solutions. 3. Optimize Linker: If you are in the design phase, consider linker modifications. Incorporating more polar or rigid elements like piperazine (B1678402) or piperidine (B6355638) moieties can improve solubility and conformational control.[6] |
| Pronounced "Hook Effect" | High concentrations leading to the formation of non-productive binary complexes, exacerbated by poor solubility. | 1. Expand Dose-Response Curve: Test a wider range of concentrations, especially in the lower nanomolar range, to identify the optimal degradation window. 2. Improve Solubility: Implement the formulation strategies mentioned above to ensure the PROTAC remains in solution at higher concentrations. |
Strategies for Mitigating Aggregation in VL285-PROTAC Design
Systematic modifications to the PROTAC structure can significantly improve solubility and reduce aggregation potential.
| Strategy | Approach | Example/Rationale |
| Modify the VHL Ligand | Introduce solubilizing groups. | The addition of a dibasic piperazine to the VHL ligand has been shown to increase aqueous solubility by over 170-fold without compromising degradation activity.[1][2] |
| Constrain the peptidic scaffold. | Incorporating a constrained six-membered ring in the VHL-binding scaffold can reduce the hydrogen bond donor (HBD) count, which is often beneficial for solubility.[2] | |
| Optimize the Linker | Incorporate polar moieties. | Replacing hydrophobic alkyl chains with more polar linkers, such as those containing PEG units or nitrogen heterocycles, can enhance aqueous solubility.[7] |
| Increase rigidity. | While seemingly counterintuitive, increasing linker rigidity with elements like piperazine or alkyne groups can pre-organize the PROTAC in a conformation that is more favorable for ternary complex formation and may also improve solubility.[4] | |
| Modulate linker length. | The optimal linker length is target-dependent and often requires empirical determination. A linker that is too short or too long can lead to suboptimal ternary complex formation and expose hydrophobic surfaces.[8][9] | |
| Adjust Overall Physicochemical Properties | Reduce lipophilicity (logP/logD). | Systematically replace hydrophobic groups with more polar alternatives in the warhead or linker. |
| Decrease Total Polar Surface Area (TPSA) and Hydrogen Bond Donor (HBD) count. | Judicious chemical modifications to reduce the number of polar functional groups can improve cell permeability and may influence solubility. |
Experimental Protocols
1. Assessment of PROTAC Aggregation by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of particles in a solution. It is a rapid method to detect the presence of aggregates.[10][11]
Protocol:
-
Sample Preparation:
-
Instrument Setup:
-
Clean the cuvette thoroughly with filtered water and ethanol.
-
Perform a blank measurement with the filtered buffer/medium to ensure the absence of contaminants. The count rate for a clean buffer should be low.[1]
-
-
Measurement:
-
Pipette the filtered PROTAC solution into the cuvette, ensuring no air bubbles are introduced.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Acquire data for a sufficient duration to obtain a stable correlation function (typically 10-20 runs).
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity.
-
A monodisperse sample will show a single, narrow peak corresponding to the hydrodynamic radius of the PROTAC monomer.
-
The presence of aggregates will be indicated by the appearance of larger species (higher hydrodynamic radius) and an increase in the polydispersity index (PDI). A PDI value below 0.2 is generally considered monodisperse.[11]
-
2. Quantification of Aggregates by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume, making it an excellent tool for quantifying soluble aggregates like dimers and higher-order oligomers.[3][12]
Protocol:
-
System and Column Selection:
-
Mobile Phase Preparation:
-
The mobile phase should be an aqueous buffer that maintains the native state of the PROTAC and minimizes non-specific interactions with the column. A common mobile phase is 100 mM sodium phosphate (B84403) with 0.2 M sodium chloride at a pH of around 6.8.[3][13]
-
-
Sample Preparation:
-
Dissolve the VL285-based PROTAC in the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume of the sample (e.g., 1-10 µL) to avoid column overloading and peak distortion.[14]
-
Run the separation at a constant flow rate (e.g., 0.3-1.0 mL/min).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Aggregates, being larger, will elute before the monomeric PROTAC peak.
-
Integrate the peak areas of the aggregate and monomer peaks.
-
Calculate the percentage of aggregation by dividing the area of the aggregate peak(s) by the total area of all peaks.
-
Visualizations
Caption: Mechanism of action for a VL285-based PROTAC.
Caption: A logical workflow for troubleshooting PROTAC aggregation.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
Technical Support Center: Troubleshooting VL285-Based PROTAC Stability in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with VL285-based PROTACs during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is VL285 and what is its role in a PROTAC?
VL285 is a potent small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In the context of Proteolysis Targeting Chimeras (PROTACs), VL285 serves as the component that recruits the VHL E3 ligase to the protein of interest (POI), facilitating the formation of a ternary complex (POI-PROTAC-VHL). This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3] It's important to note that VL285 itself is not a degrader but a crucial part of a VHL-recruiting PROTAC.[1]
Q2: My VL285-based PROTAC isn't showing any target degradation. Could this be a stability issue?
Yes, a lack of target degradation can be a sign of PROTAC instability.[4] PROTACs are complex molecules that can be susceptible to chemical and metabolic degradation in cell culture media or within the cells.[5][6] This degradation can prevent the PROTAC from reaching a sufficient concentration to form the necessary ternary complex for target degradation.[6] Other potential causes for a lack of activity include low cell permeability, low expression of the target protein or VHL E3 ligase, or the formation of an unproductive ternary complex.[4]
Q3: What are the common degradation pathways for PROTACs in a cell culture environment?
PROTACs can undergo various metabolic reactions, including hydroxylation, amide hydrolysis, and O-dealkylation.[][] The linker region of the PROTAC is often the most susceptible to metabolic degradation.[][] For PROTACs containing VHL ligands like VL285, aldehyde oxidase (hAOX) can also be involved in their metabolism, potentially catalyzing hydroxylation on the thiazole (B1198619) ring.[]
Q4: How does the linker design of a VL285-based PROTAC affect its stability?
The linker's length, composition, and rigidity can significantly impact the metabolic stability of a PROTAC.[][] Generally, as the linker length increases, the metabolic stability may decrease.[][] Introducing rigid structures, such as piperazine (B1678402) or triazole rings, into the linker can enhance metabolic stability compared to more flexible, straight-chain linkers.[]
Q5: How can I determine if my VL285-based PROTAC is stable in my cell culture experiment?
The most direct way to assess the stability of your PROTAC is to measure its concentration over time in your experimental conditions (e.g., in cell culture media and in cell lysates) using liquid chromatography-mass spectrometry (LC-MS/MS).[6][9][10] This will allow you to determine the half-life of your compound and understand if it is degrading during your experiment.
Troubleshooting Guide
| Problem | Potential Cause Related to Stability | Recommended Solution |
| No or reduced target degradation | The PROTAC is unstable in the cell culture medium and is degrading before it can enter the cells. | Assess the stability of the PROTAC in your cell culture medium over the time course of your experiment using LC-MS/MS.[4] If instability is confirmed, consider reducing the incubation time or synthesizing a more stable analog with a modified linker. |
| The PROTAC has poor metabolic stability inside the cell and is rapidly degraded after entry. | Perform an LC-MS/MS analysis of cell lysates at different time points to determine the intracellular half-life of the PROTAC. If the intracellular half-life is very short, a more metabolically stable PROTAC analog may be required. | |
| High variability between replicates | Inconsistent degradation of the PROTAC due to variations in cell health or confluency, which can affect metabolic activity. | Standardize cell culture conditions, including using cells within a consistent passage number range and ensuring uniform seeding densities.[4] |
| "Hook effect" observed at lower than expected concentrations | If the PROTAC is partially degrading, the actual effective concentration is lower than the nominal concentration, which could shift the dose-response curve. | Confirm the stability of your PROTAC stock solution and in the final dilution in media. Use LC-MS/MS to verify the concentration of the intact PROTAC. |
Quantitative Data on VL285 and Related PROTACs
The following table summarizes key quantitative data for VL285 and representative VHL-recruiting PROTACs. Note that DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC, target protein, cell line, and experimental conditions.
| Molecule | Target | Parameter | Value | Reference |
| VL285 | VHL E3 Ligase | IC50 | 340 nM | [1] |
| HaloPROTAC3 | GFP-HaloTag7 | DC50 | 19 nM | [] |
| VZ185 | BRD9 | DC50 | 1.76 nM | [11] |
| VZ185 | BRD7 | DC50 | 4.5 nM | [11] |
| GP262 | p110α | DC50 | 227.4 nM | [12] |
| GP262 | p110α | Dmax | 71.3% | [12] |
| GP262 | mTOR | DC50 | 45.4 nM | [12] |
| GP262 | mTOR | Dmax | 74.9% | [12] |
Experimental Protocols
Protocol 1: Assessment of PROTAC Stability in Cell Culture Media and Lysates by LC-MS/MS
This protocol provides a general framework for determining the stability of a VL285-based PROTAC in your experimental setup.
Materials:
-
VL285-based PROTAC of interest
-
Cell culture medium (with and without serum)
-
The cell line used in your experiments
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
Methanol
-
Internal standard (IS) for LC-MS/MS (a structurally similar, stable molecule)
-
LC-MS/MS system
Procedure:
-
Media Stability: a. Prepare a solution of your PROTAC in cell culture medium (e.g., at 1 µM). Prepare separate solutions for media with and without serum. b. Aliquot the solutions and incubate them at 37°C. c. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution. d. To precipitate proteins, add 3 volumes of ice-cold acetonitrile with the internal standard to each aliquot. e. Vortex and centrifuge at high speed (e.g., 16,000 rpm) for 15 minutes at 4°C.[9] f. Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Intracellular Stability: a. Seed your cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with your PROTAC at the desired concentration. c. At various time points (e.g., 0, 2, 4, 8, 24 hours), wash the cells twice with ice-cold PBS. d. Lyse the cells with RIPA buffer. e. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. f. To an aliquot of the supernatant (cell lysate), add 3 volumes of ice-cold acetonitrile with the internal standard to precipitate proteins and extract the PROTAC. g. Vortex and centrifuge at high speed for 15 minutes at 4°C. h. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Develop an LC-MS/MS method for your PROTAC and internal standard. This will involve optimizing the mobile phase, gradient, and mass spectrometry parameters (ion transitions for MRM mode).[9] b. Analyze the prepared samples. c. Quantify the amount of remaining PROTAC at each time point by comparing its peak area to that of the internal standard. d. Plot the percentage of remaining PROTAC against time to determine its half-life (t½) in media and within the cells.
Protocol 2: Western Blot Analysis for Target Protein Degradation
This protocol is for quantifying the degradation of a target protein following treatment with a VL285-based PROTAC.
Materials:
-
Cell line expressing the target protein and VHL
-
VL285-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of your PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO).[4] Include a positive control for degradation if available. c. For mechanistic validation, co-treat cells with the PROTAC and a proteasome inhibitor like MG132.[2] d. Incubate for a predetermined time (e.g., 16-24 hours).[13]
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer.[4] b. Determine the protein concentration of each lysate using a BCA assay.[4]
-
Western Blotting: a. Normalize the protein concentration of all samples and prepare them with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody for your target protein and the loading control overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the protein bands using an ECL substrate and an imaging system.[4]
-
Data Analysis: a. Quantify the band intensities for the target protein and the loading control using image analysis software. b. Normalize the target protein intensity to the loading control intensity for each sample. c. Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax.[13]
Visualizations
Caption: Mechanism of action for a VL285-based PROTAC.
Caption: Experimental workflow for assessing PROTAC stability.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies [mdpi.com]
- 10. waters.com [waters.com]
- 11. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Western Blot Results for VL285 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for interpreting Western blot results in experiments involving VL285-based Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is a VL285 PROTAC and how does it work?
A1: A VL285-based PROTAC is a heterobifunctional molecule designed to induce the degradation of a specific target protein.[1] It consists of three key components: a ligand that binds to the target protein (the "warhead"), a linker, and the VL285 moiety, which is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] By simultaneously binding to both the target protein and the VHL E3 ligase, the PROTAC forms a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[3]
Q2: What is the expected outcome of a successful VL285 PROTAC experiment on a Western blot?
A2: A successful experiment will show a concentration-dependent decrease in the band intensity of the target protein in cells treated with the VL285 PROTAC compared to the vehicle control (e.g., DMSO).[4] A loading control (e.g., GAPDH, β-actin) should show consistent band intensity across all lanes, confirming equal protein loading.[5]
Q3: What are the key parameters to determine from a quantitative Western blot analysis of a PROTAC experiment?
A3: The two primary parameters are the DC50 and Dmax.[6]
-
DC50 (half-maximal degradation concentration): The concentration of the PROTAC that results in 50% degradation of the target protein.[6]
-
Dmax (maximum degradation): The maximum percentage of target protein degradation achieved at high PROTAC concentrations.[6]
Q4: What is the "hook effect" and how does it appear on a Western blot?
A4: The hook effect is a phenomenon where the degradation of the target protein decreases at very high concentrations of the PROTAC.[7][8] On a Western blot, this manifests as a bell-shaped dose-response curve, where you see potent degradation at intermediate concentrations, but less degradation at the highest concentrations.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-VHL) rather than the productive ternary complex required for degradation.[7]
Q5: How can I confirm that the observed protein degradation is dependent on the VHL E3 ligase and the proteasome?
A5: To confirm the mechanism of action, you should include the following controls in your experiment:
-
Proteasome Inhibitor Control: Co-treatment of cells with your VL285 PROTAC and a proteasome inhibitor (e.g., MG132) should "rescue" the degradation of the target protein.[4] This demonstrates that the degradation is proteasome-dependent.
-
VHL Ligand Competition Control: Co-treatment with an excess of free VL285 ligand should compete with the PROTAC for binding to VHL, thereby preventing the degradation of the target protein.[9] This confirms that the degradation is VHL-dependent.
Troubleshooting Guides
Issue 1: No or Weak Degradation of the Target Protein
| Possible Cause | Troubleshooting Steps |
| Inactive PROTAC | - Verify the chemical integrity and purity of your VL285 PROTAC. - Test a positive control PROTAC known to be effective in your cell line.[9] |
| Low Cell Permeability | - Modify the PROTAC linker to improve physicochemical properties. - Assess cell permeability using a suitable assay.[9] |
| Low Target Protein or VHL Expression | - Confirm the expression of both the target protein and VHL in your chosen cell line via Western blot or qPCR.[9] |
| Suboptimal Treatment Conditions | - Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration.[2] - Test a wider range of PROTAC concentrations, from low nanomolar to high micromolar, to ensure you are not missing the optimal degradation window or are in the "hook effect" region.[9] |
| Unproductive Ternary Complex | - If possible, perform biophysical assays (e.g., TR-FRET) to confirm ternary complex formation. - Redesign the PROTAC with a different linker length or composition to alter the geometry of the ternary complex.[7] |
Issue 2: High Background on the Western Blot
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | - Increase the blocking time (e.g., 1-2 hours at room temperature). - Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Some antibodies perform better with a specific blocking agent.[10] |
| Antibody Concentration Too High | - Titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes background while maintaining a strong signal.[11] |
| Inadequate Washing | - Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[11] |
| Contaminated Buffers or Reagents | - Prepare fresh buffers and ensure all reagents are within their expiration dates.[11] |
Issue 3: Non-Specific Bands are Observed
| Possible Cause | Troubleshooting Steps |
| Poor Primary Antibody Specificity | - Use an affinity-purified primary antibody. - Validate the antibody using a positive control (e.g., cell lysate overexpressing the target) and a negative control (e.g., knockout cell lysate).[5] |
| Protein Degradation During Sample Prep | - Always use fresh protease and phosphatase inhibitors in your lysis buffer.[3] - Keep samples on ice or at 4°C throughout the preparation process. |
| Splice Variants or Post-Translational Modifications | - Consult protein databases (e.g., UniProt) to check for known isoforms or modifications of your target protein that could result in bands of different molecular weights. |
Quantitative Data Presentation
The following table provides representative quantitative data for VL285-based PROTACs to serve as a reference for expected efficacy.
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax (%) | Treatment Time (hours) | Reference |
| HaloPROTAC3 | HaloTag7 | HEK293 | 19 nM | ~90 | Not Specified | [12] |
| Representative p38α PROTAC | p38α | MCF7 | ~100 nM | ~85 | 24 | Synthesized Data |
| Representative p38α PROTAC | p38α | T47D | ~100 nM | ~80 | 24 | Synthesized Data |
| MZ1 (VHL-based) | BRD4 | HeLa | 26 nM | >95 | 24 | [13] |
| GP262 | PI3Kγ | MDA-MB-231 | 42.23 nM | 88.6 | 24 | [14] |
| GP262 | mTOR | MDA-MB-231 | 45.4 nM | 74.9 | 24 | [14] |
Note: The data for the representative p38α PROTAC is synthesized based on typical results for similar PROTACs and is for illustrative purposes.
Experimental Protocols
Detailed Methodology for Western Blot Analysis of PROTAC-Mediated Protein Degradation
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.[2]
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of your VL285 PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours).[6]
-
Include the following controls:
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.[2]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[2]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[2]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[13]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[13]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[6]
-
Normalize the target protein band intensity to the loading control.[6]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine the DC50 and Dmax.[6]
-
Mandatory Visualization
Caption: Mechanism of action for a VL285-based PROTAC.
Caption: Experimental workflow for Western blot analysis.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of AS1411-Lenalidomide-Targeted Degradation Chimera in Antitumor Therapy | MDPI [mdpi.com]
- 5. Recommended controls for western blot | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bosterbio.com [bosterbio.com]
- 11. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing VL285 PROTAC Concentration
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with PROTACs that utilize the VL285 ligand to recruit the von Hippel-Lindau (VHL) E3 ligase.
Frequently Asked Questions (FAQs)
Q1: What is a VL285-based PROTAC and how does it work?
A VL285-based PROTAC is a heterobifunctional molecule designed for targeted protein degradation.[1] It consists of three main components: a ligand that binds to your target protein of interest (POI), a linker, and the VL285 moiety, which specifically binds to the VHL E3 ubiquitin ligase.[1][2]
The PROTAC functions by acting as a bridge, bringing the target protein and the VHL E3 ligase into close proximity to form a ternary complex.[3] This proximity allows the E3 ligase to tag the target protein with ubiquitin chains. The polyubiquitinated protein is then recognized and degraded by the cell's proteasome.[1][4] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[5][6]
Q2: What is the "hook effect" and how do I avoid it with my VL285-based PROTAC?
The "hook effect" is a common phenomenon in PROTAC experiments where the degradation efficiency decreases at very high concentrations, leading to a bell-shaped dose-response curve.[7][8] This occurs because excessive PROTAC molecules can form non-productive binary complexes (PROTAC-Target or PROTAC-VHL) instead of the productive ternary complex (Target-PROTAC-VHL) required for degradation.[5][8]
To avoid or mitigate the hook effect:
-
Perform a Wide Dose-Response: Always test a broad range of concentrations (e.g., 0.1 nM to 10 µM) to fully characterize the degradation profile and identify the optimal concentration window before the hook effect begins.[7][8] For some VHL-based PROTACs, the hook effect can be observed at concentrations of 300 nM to 1 µM and higher.[8]
-
Focus on Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[7]
-
Confirm with Biophysical Assays: Techniques like TR-FRET or SPR can be used to measure the formation of the ternary complex at different concentrations, helping to correlate complex formation with the observed degradation profile.[7]
Q3: My VL285-based PROTAC is not degrading the target protein. What should I do?
A lack of degradation is a common issue with several potential causes. Follow this troubleshooting workflow to diagnose the problem.
Q4: I'm observing high cell toxicity. How can I troubleshoot this?
High cytotoxicity can confound degradation results. It's important to distinguish between toxicity from the degradation of an essential protein and non-specific or off-target effects.
-
Determine IC50: Perform a cell viability assay (e.g., CellTiter-Glo, MTT) in parallel with your degradation experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability.[5]
-
Work Below IC50: Aim to perform degradation experiments at concentrations well below the IC50 value to ensure observed effects are from targeted degradation, not general toxicity.
-
Use Controls: Compare the toxicity of your active PROTAC to an inactive control (see Q5). If the inactive control is also toxic, it suggests off-target effects unrelated to the formation of the ternary complex.[9]
-
Test Components: Test the warhead (target-binding ligand) and the E3 ligase ligand (VL285) individually for toxicity to see if they have intrinsic inhibitory activity at high concentrations.[8]
Q5: What are the essential controls for a VL285-based PROTAC experiment?
Including proper controls is critical to validate that the observed protein knockdown is due to the intended PROTAC mechanism.
-
Vehicle Control (e.g., DMSO): The baseline for comparing all other treatments.[10]
-
Inactive Control PROTAC: A molecule structurally similar to your active PROTAC but unable to form a productive ternary complex. A common strategy for VHL-recruiting PROTACs is to use an epimer with the opposite stereochemistry at the hydroxyproline (B1673980) moiety, which prevents VHL binding.[9][11] This control helps demonstrate that degradation is dependent on VHL engagement.
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132, epoxomicin) should "rescue" the target protein from degradation, confirming the involvement of the proteasome.[12][13]
-
Competitive VHL Ligand: Co-treatment with an excess of a free VHL ligand (like VL285 itself) should compete with the PROTAC for binding to VHL, reducing degradation and confirming the mechanism is VHL-dependent.[3][8]
Data Presentation
Quantitative data should be presented clearly to determine key efficacy parameters.
Table 1: Representative Dose-Response Degradation Data for a VL285-based PROTAC This table shows hypothetical data for a VL285-based PROTAC targeting p38α after a 24-hour treatment, illustrating a typical dose-response and hook effect.[1]
| PROTAC Concentration | % p38α Degradation (Relative to Vehicle) |
| 0.1 nM | 5% |
| 1 nM | 20% |
| 10 nM | 65% |
| 100 nM | 90% (Dmax) |
| 300 nM | 85% |
| 1 µM | 60% (Hook Effect) |
| 10 µM | 40% (Hook Effect) |
Table 2: Key Performance Parameters for VL285-based PROTACs This table summarizes the primary parameters used to define PROTAC efficacy and toxicity.
| Parameter | Definition | Typical Range |
| DC50 | The concentration of PROTAC that results in 50% degradation of the target protein.[5][6] | 1 nM - 1 µM |
| Dmax | The maximal percentage of target protein degradation achievable with the PROTAC.[5][6] | >80% |
| IC50 | The concentration of PROTAC that inhibits cell viability by 50%.[1] | Varies widely |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Protein Degradation (Western Blot)
This protocol outlines the steps to determine the DC50 and Dmax of your VL285-based PROTAC.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[8][10]
-
PROTAC Treatment: Prepare serial dilutions of your VL285-based PROTAC in DMSO. Treat cells with a wide range of concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16-24 hours).[10] Include a DMSO-only vehicle control.
-
Cell Lysis: After treatment, wash cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4] Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[10]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[10] Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[5]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.[6][10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[10]
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.[5]
-
Wash the membrane, then incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).[5]
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[8]
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[4]
-
Normalize the target protein band intensity to the loading control. Plot the percentage of degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax.[5]
-
Protocol 2: Cell Viability Assay
This protocol provides a general method to assess the cytotoxicity of your PROTAC and determine the IC50.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[5]
-
PROTAC Treatment: Treat the cells with the same range of PROTAC concentrations used in the Western blot experiment.[5]
-
Incubation: Incubate the cells for a relevant time period, often longer than degradation experiments (e.g., 48 or 72 hours), to observe effects on viability.[5]
-
Assay: Perform a cell viability assay (e.g., CellTiter-Glo®, CCK-8, or MTT) according to the manufacturer's instructions.[14][15]
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot cell viability as a percentage of the vehicle control against the PROTAC concentration to determine the IC50 value.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Comparative Guide to VL285 and Other VHL Competitive Inhibitors for Targeted Protein Degradation Research
For researchers in the burgeoning field of targeted protein degradation (TPD), the von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical tool. Small molecule ligands that bind to VHL are essential components of many proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. VL285 is a potent and widely used VHL ligand that serves not only as a building block for PROTACs but also as a competitive inhibitor to validate the mechanism of action of VHL-recruiting PROTACs. This guide provides a comprehensive comparison of VL285 with other notable VHL inhibitors, supported by experimental data and detailed protocols for key assays.
Mechanism of Action: Competitive Inhibition of the VHL-HIF-1α Interaction
Under normal oxygen conditions (normoxia), the VHL protein is a key component of an E3 ubiquitin ligase complex that recognizes and targets the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for ubiquitination and subsequent proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues on HIF-1α, creating a binding site for VHL.
VL285 and other synthetic VHL inhibitors are designed to mimic the hydroxylated proline motif of HIF-1α. By binding to the same substrate recognition pocket on VHL, these small molecules act as competitive inhibitors, preventing the binding of both endogenous HIF-1α and VHL-recruiting PROTACs. This competitive binding is a crucial experimental control; by co-treating cells with a VHL-recruiting PROTAC and an excess of a VHL inhibitor like VL285, researchers can demonstrate that the observed protein degradation is indeed dependent on the PROTAC's engagement with VHL.
Performance Comparison of VHL Inhibitors
The efficacy of a VHL inhibitor is primarily determined by its binding affinity to the VHL protein. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value indicates a higher affinity. The following table summarizes the binding affinities of VL285 and other commonly used VHL inhibitors.
| Compound | Binding Affinity (IC50/Kd) | Assay Method |
| VL285 | IC50: 340 nM[1][2][3] | Fluorescence Polarization |
| VH032 | Kd: 185 nM[4][5][6] | Isothermal Titration Calorimetry |
| VH298 | Kd: 80-90 nM[7][8][9][10] | Isothermal Titration Calorimetry / Fluorescence Polarization |
| VHL Ligand 14 | IC50: 196 nM[7] | Not Specified |
| VHL-IN-1 | Kd: 37 nM[7] | Not Specified |
Signaling Pathway and Inhibition Mechanism
The following diagrams illustrate the VHL signaling pathway and the mechanism of competitive inhibition by VL285.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. VHL ligands reported in Genentech patent | BioWorld [bioworld.com]
- 8. actionkidneycancer.org [actionkidneycancer.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
Validating VHL-Dependent Degradation: A Comparative Guide to VL285 Phenol and Alternative Methods
For researchers, scientists, and drug development professionals engaged in targeted protein degradation, rigorously validating the involvement of the von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical step. This guide provides an objective comparison of VL285 phenol (B47542), a potent VHL ligand, with alternative methodologies for confirming VHL-dependent degradation of target proteins. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
The PROteolysis TArgeting Chimera (PROTAC) technology has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. VHL is one of the most frequently utilized E3 ligases in PROTAC design. Consequently, robust methods to confirm that a PROTAC mediates protein degradation specifically through VHL are essential for mechanistic understanding and preclinical development.
The Role of VL285 Phenol in VHL-Dependent Degradation
VL285 is a high-affinity ligand for the VHL E3 ubiquitin ligase.[1] It is not a degrader itself but serves as a crucial tool for validating the mechanism of action of VHL-recruiting PROTACs.[2] By acting as a competitive inhibitor, VL285 can displace the VHL-binding moiety of a PROTAC from the VHL E3 ligase complex. Co-treatment of cells with a VHL-based PROTAC and an excess of this compound is expected to attenuate or completely rescue the degradation of the target protein. This reversal of degradation provides strong evidence that the PROTAC's activity is indeed dependent on its engagement with the VHL E3 ligase.
Comparative Analysis of Validation Methods
Several orthogonal methods can be employed to validate VHL-dependent degradation. The choice of method often depends on the specific experimental context, available resources, and the desired depth of mechanistic insight. Below is a comparative summary of this compound and other commonly used validation techniques.
| Validation Method | Principle | Typical Concentration | Advantages | Disadvantages |
| This compound / VH032 | Competitive inhibition of PROTAC binding to VHL.[2] | 10-100x molar excess to PROTAC; e.g., 1-10 µM.[3][4] | Highly specific for VHL engagement; directly confirms the role of the VHL ligand. | Requires synthesis or purchase of a specific chemical tool; potential for off-target effects at high concentrations. |
| Proteasome Inhibitors (e.g., MG132) | Blocks the activity of the proteasome, the terminal step in the ubiquitin-proteasome system.[5][6] | 1-10 µM.[7][8] | Broadly applicable to all proteasome-dependent degradation; commercially available. | Not specific to VHL-mediated degradation; can cause cellular toxicity with prolonged treatment.[6] |
| Neddylation Inhibitors (e.g., MLN4924) | Inhibits the neddylation of cullin-RING ligases, which is required for their activity.[5][9] | 0.1-1 µM.[9][10] | Confirms the involvement of a cullin-RING ligase, a class that includes the VHL complex. | Not exclusively specific to the VHL complex; may affect other cullin-RING ligases. |
| Inactive Epimer Control | A stereoisomer of the PROTAC that is unable to bind to the VHL E3 ligase.[2][11] | Same concentration as the active PROTAC. | Provides a highly specific negative control for VHL binding. | Requires custom synthesis of the inactive molecule.[11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. Below are protocols for key experiments in validating VHL-dependent degradation.
Protocol 1: Competitive Inhibition Assay with this compound
This protocol details the use of this compound to competitively inhibit PROTAC-mediated degradation of a target protein.
-
Cell Culture: Plate cells at a suitable density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare stock solutions of the VHL-based PROTAC and this compound in a suitable solvent, such as DMSO.
-
Treatment:
-
Control Group: Treat cells with the vehicle (e.g., DMSO) alone.
-
PROTAC-only Group: Treat cells with the desired concentration of the VHL-based PROTAC.
-
Competition Group: Pre-incubate cells with an excess of this compound (typically 10-100 fold molar excess to the PROTAC) for 1-2 hours before adding the VHL-based PROTAC.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate secondary antibody and visualize the protein bands using a suitable detection reagent.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and compare the levels between the different treatment groups. A significant increase in the target protein level in the competition group compared to the PROTAC-only group indicates VHL-dependent degradation.
Protocol 2: Proteasome Inhibition Assay
This protocol describes the use of a proteasome inhibitor to confirm that the degradation is mediated by the ubiquitin-proteasome system.
-
Cell Culture and Compound Preparation: Follow steps 1 and 2 as described in Protocol 1, preparing a stock solution of a proteasome inhibitor like MG132.
-
Treatment:
-
Control Group: Treat cells with the vehicle (e.g., DMSO) alone.
-
PROTAC-only Group: Treat cells with the desired concentration of the VHL-based PROTAC.
-
Proteasome Inhibitor Group: Pre-incubate cells with the proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the VHL-based PROTAC.[7]
-
-
Incubation, Cell Lysis, Protein Quantification, Western Blotting, and Data Analysis: Follow steps 4-8 as described in Protocol 1. A rescue of the target protein degradation in the presence of the proteasome inhibitor confirms that the degradation is proteasome-dependent.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ubiquitination
This protocol can be used to provide direct evidence of increased ubiquitination of the target protein in the presence of the PROTAC.
-
Cell Culture and Treatment: Treat cells with the VHL-based PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for an appropriate duration.
-
Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions and contains deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the samples by western blotting using an antibody against ubiquitin. An increase in the ubiquitination signal in the PROTAC-treated sample compared to the control provides direct evidence of PROTAC-induced ubiquitination.
Conclusion
Validating the VHL-dependency of a PROTAC is a cornerstone of its preclinical characterization. This compound serves as a highly specific and effective chemical tool for this purpose through competitive inhibition. Orthogonal validation methods, including the use of proteasome and neddylation inhibitors, as well as inactive epimers, provide complementary evidence to build a robust mechanistic understanding. The choice of validation strategy should be guided by the specific research question and available resources. The detailed protocols and comparative data presented in this guide are intended to facilitate the rigorous and efficient validation of novel VHL-based protein degraders.
References
- 1. Quantitative Proteomic Analysis of Cellular Protein Modulation upon Inhibition of the NEDD8-Activating Enzyme by MLN4924 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional TRIM24 degrader via conjugation of ineffectual bromodomain and VHL ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Cullin-RING ligases by MLN4924 induces autophagy via modulating the HIF1-REDD1-TSC1-mTORC1-DEPTOR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to E3 Ligase Ligands for PROTAC Development: VL285 (VHL) vs. CRBN Ligands
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1] The efficacy of a PROTAC is critically dependent on its components: a ligand for the POI, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2]
The choice of the E3 ligase ligand is a pivotal decision in PROTAC design, profoundly influencing degradation efficiency, selectivity, and overall pharmacological profile.[1] Among the more than 600 known E3 ligases, the von Hippel-Lindau (VHL) and Cereblon (CRBN) ligases have become the workhorses of the field, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[1][3]
This guide provides an objective comparison between PROTACs developed using VL285, a potent VHL ligand, and those utilizing CRBN ligands, such as the immunomodulatory drugs (IMiDs) lenalidomide (B1683929) and pomalidomide.[1][4]
Mechanism of Action: The PROTAC-Induced Degradation Pathway
PROTACs function by inducing proximity between a target protein and an E3 ligase, forming a ternary complex.[5] This complex facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[5] The PROTAC molecule is subsequently released and can catalytically repeat the cycle.[6]
Quantitative Performance Comparison
The choice between a VHL or CRBN ligand can lead to significant differences in degradation potency (DC50) and maximal degradation (Dmax). The following table compares two well-studied PROTACs targeting the BET protein BRD4: MZ1, which uses a VHL ligand, and dBET1, which employs the CRBN ligand pomalidomide.[4]
| Parameter | MZ1 (VHL-based) | dBET1 (CRBN-based) | Reference |
| Target Protein | BRD4 | BRD4 | [4] |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN) | [4] |
| E3 Ligase Ligand | VHL Ligand (VL285 derivative) | Pomalidomide | [4] |
| Cell Line | HeLa | HeLa | [4] |
| DC50 * | ~13 nM | ~22 nM | [4] |
| Dmax ** | >90% | >90% | [4] |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achievable.
In another example targeting EGFR, VHL-based degraders generally showed better degradation activity than CRBN-based derivatives.[3] However, the optimal choice remains target-dependent and must be determined empirically.[4]
Qualitative Comparison: VHL vs. CRBN Ligands
| Feature | VL285 (VHL Ligands) | Pomalidomide/Lenalidomide (CRBN Ligands) |
| Selectivity Profile | Can exhibit a different selectivity profile compared to CRBN-based PROTACs for the same target.[4] | Selectivity can be influenced by the inherent biology of CRBN.[1] |
| Off-Target Effects | Avoids off-target effects associated with IMiDs.[4] | Can induce degradation of "neosubstrates" (e.g., IKZF1, IKZF3), which can be an undesired off-target effect or a desired immunomodulatory effect.[4][7][] |
| Cellular Activity | Have demonstrated broader activity across different cell lines.[4] | Efficacy can be more cell-type dependent due to variable CRBN expression levels.[4][] |
| Physicochemical Properties | Generally larger molecular weight. | Generally smaller and considered more "drug-like," which can be advantageous for oral bioavailability.[1][] |
| Stability | Generally possess good chemical and thermal stability.[10] | Can be susceptible to hydrolysis, particularly at the phthalimide (B116566) moiety, which can affect stability.[7][10] |
| Clinical Development | Used in multiple clinical candidates.[3] | The majority of PROTACs that have entered clinical trials are based on CRBN ligands.[3][] |
Experimental Protocols & Workflow
Accurate and reproducible data are essential for the comparative analysis of PROTACs. Below are generalized methodologies for key experiments.
Cellular Protein Degradation Assay (Western Blot)
This assay is the gold standard for measuring the reduction in target protein levels.
-
Objective: To quantify the degradation of the target protein after PROTAC treatment.
-
Methodology:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is also crucial to find the optimal degradation time.[11]
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. To prevent deubiquitination, DUB inhibitors can also be added.[11]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Then, incubate with a secondary antibody conjugated to HRP.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining protein. Plot the percentage of degradation against the PROTAC concentration to calculate DC50 and Dmax values.
-
Ternary Complex Formation Assay
This assay confirms that the PROTAC can successfully bring the target protein and the E3 ligase together.
-
Objective: To measure the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Methodology (Example using TR-FRET):
-
Reagents: Obtain purified, tagged versions of the target protein (e.g., His-tag) and the E3 ligase complex (e.g., GST-tag), along with corresponding FRET-pair antibodies (e.g., anti-His-Tb and anti-GST-d2).
-
Assay Setup: In an assay plate, combine the purified target protein, the E3 ligase complex, and serial dilutions of the PROTAC.
-
Antibody Addition: Add the FRET-pair antibodies to the wells.
-
Incubation: Incubate the plate at room temperature to allow complex formation and antibody binding.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates ternary complex formation. Plot the ratio against PROTAC concentration to assess the potency of complex formation.[5]
-
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein, confirming the functional activity of the ternary complex.
-
Objective: To detect the PROTAC-dependent ubiquitination of the target protein.
-
Methodology:
-
Reaction Mixture: Assemble a reaction containing E1 activating enzyme, an appropriate E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, and the purified E3 ligase complex.
-
PROTAC Addition: Add the PROTAC or vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours) to allow the ubiquitination cascade to proceed.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot, using an antibody against the target protein to detect the appearance of higher molecular weight bands corresponding to polyubiquitinated protein.
-
Conclusion and Outlook
The selection between a VL285-based VHL ligand and a CRBN ligand is a critical, target-dependent decision in PROTAC development.[4] VHL-recruiting PROTACs may offer broader applicability and a way to avoid the neosubstrate-related off-target effects of IMiDs.[4] Conversely, CRBN ligands are typically smaller, more drug-like, and form the basis of most clinical-stage PROTACs, highlighting their proven utility.[3][] A thorough empirical evaluation of both E3 ligase systems, using the protocols outlined above, is the most effective strategy to identify the optimal degrader for a given protein of interest, ultimately accelerating the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Assessing the Selectivity of VL285-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the selectivity of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic potential and research utility. This guide provides a comprehensive comparison of PROTACs utilizing the VL285 ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, against alternative PROTACs, with a focus on those recruiting Cereblon (CRBN). This comparison is supported by experimental data and detailed methodologies for key assays to aid researchers in the rational design and evaluation of selective protein degraders.
Executive Summary
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] VL285 is a potent ligand for the VHL E3 ligase, and PROTACs incorporating VL285 have demonstrated broad applicability in targeted protein degradation.[2][3]
The choice of E3 ligase recruiter significantly impacts a PROTAC's selectivity and degradation efficiency. This guide focuses on the comparative selectivity of VL285-based PROTACs, primarily using the well-characterized BRD4-targeting PROTAC MZ1 (VHL-recruiting) as an exemplar, against the CRBN-recruiting BRD4 degrader dBET1 .[4][5] Both molecules share the same warhead, JQ1, which binds to the BET family of proteins, making them ideal for comparing the influence of the E3 ligase recruiter on selectivity.[4]
Quantitative Performance Comparison: VL285-based (MZ1) vs. CRBN-based (dBET1) PROTACs
The following tables summarize the degradation potency (DC50), maximal degradation (Dmax), and cellular growth inhibition (IC50) of MZ1 and dBET1 across various cancer cell lines. Lower DC50 and IC50 values indicate higher potency.
Table 1: Degradation Potency (DC50) and Maximal Degradation (Dmax) of MZ1 and dBET1 for BRD4
| Cell Line | Cancer Type | MZ1 DC50 (nM) | dBET1 DC50 (nM) | MZ1 Dmax (%) | dBET1 Dmax (%) |
| HeLa | Cervical Cancer | ~10-100 | ~1-10 | >90 | >90 |
| 22Rv1 | Prostate Cancer | ~10-100 | ~1-10 | >90 | >90 |
| MV4-11 | Acute Myeloid Leukemia | < 10 | < 10 | >90 | >90 |
Data is compiled from multiple sources and may vary based on experimental conditions.[4][6]
Table 2: Anti-proliferative Activity (IC50) of MZ1 and dBET1
| Cell Line | Cancer Type | MZ1 IC50 (µM) | dBET1 IC50 (µM) |
| NB4 | Acute Promyelocytic Leukemia | < 1 | ~1 - 10 |
| Kasumi-1 | Acute Myeloid Leukemia | < 1 | ~1 - 10 |
| MV4-11 | Acute Myeloid Leukemia | < 1 | ~1 - 10 |
| K562 | Chronic Myeloid Leukemia | ~1 - 10 | > 10 |
Data extracted from a study on AML cell lines.[4]
Selectivity Profile:
Studies have revealed that while both PROTACs effectively degrade BRD4, their selectivity across the BET family members (BRD2, BRD3, and BRD4) differs.
-
MZ1 (VL285-based): Exhibits a degree of selectivity for BRD4 over BRD2 and BRD3, particularly at lower concentrations.[1][4]
-
dBET1 (CRBN-based): Generally considered a pan-BET degrader, effectively degrading BRD2, BRD3, and BRD4.[4]
This difference in selectivity is attributed to the distinct ternary complex conformations formed between the PROTAC, the target protein, and the respective E3 ligase.[7]
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VHL Ligands: VL285 vs. VH032 in Targeted Protein Degradation
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the selection of an appropriate E3 ubiquitin ligase ligand is paramount to the successful development of potent and selective proteolysis-targeting chimeras (PROTACs). Among the most utilized E3 ligases is the von Hippel-Lindau (VHL) protein. This guide presents a detailed comparative analysis of two prominent VHL ligands, VL285 and VH032, to assist researchers in making informed decisions for their TPD programs. This comparison is based on available experimental data for their biochemical and biophysical properties.
Executive Summary
VL285 and VH032 are both high-affinity small molecule ligands that bind to the VHL E3 ubiquitin ligase, thereby enabling the recruitment of this ligase to a target protein of interest for subsequent degradation. Both ligands have been instrumental in the development of numerous PROTACs. While structurally related, subtle differences in their chemical makeup can influence their binding affinities and, consequently, the efficacy of the resulting PROTACs. This guide provides a side-by-side comparison of their performance metrics, detailed experimental methodologies for their characterization, and visual representations of the key biological pathways involved.
Quantitative Performance Comparison
The binding affinity of a VHL ligand is a critical determinant of the stability and efficiency of the ternary complex (Target Protein-PROTAC-VHL), which ultimately dictates the rate of target protein degradation. The following table summarizes the reported binding affinities of VL285 and VH032 to the VHL protein, as determined by various biophysical techniques. It is important to note that the presented values are collated from different studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | VL285 | VH032 | Assay Method | Reference |
| Binding Affinity (Kd) | Not explicitly reported, but expected to be in a comparable range to VH032. | 185 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| IC50 (VHL Binding) | 340 nM | Not Reported | Not Specified | [2] |
Mechanism of Action: VHL-Mediated Protein Degradation
Both VL285 and VH032 function by hijacking the VHL E3 ubiquitin ligase. When incorporated into a PROTAC, these ligands bind to the substrate recognition pocket of VHL. The other end of the PROTAC molecule simultaneously binds to the target protein of interest (POI). This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
PROTAC-mediated ternary complex formation and subsequent target protein degradation.
VHL/HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), the alpha subunit of the hypoxia-inducible factor (HIF-1α) is hydroxylated, creating a recognition site for VHL. This leads to the ubiquitination and degradation of HIF-1α. VL285 and VH032, by binding to VHL, can competitively inhibit this interaction, leading to the stabilization of HIF-1α.
Regulation of HIF-1α by the VHL pathway and the effect of VHL ligands.
Experimental Protocols
Accurate and reproducible measurement of ligand binding affinity is crucial for the comparative analysis of VHL ligands. Below are generalized protocols for common biophysical assays used to characterize the interaction between VHL ligands and the VHL protein.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Experimental Workflow:
A generalized workflow for determining binding affinity using ITC.
Methodology:
-
Protein and Ligand Preparation: The VHL protein complex (typically VHL-ElonginB-ElonginC) is purified and dialyzed against a suitable ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl). The ligand (VL285 or VH032) is dissolved in the same dialysis buffer to minimize heats of dilution.
-
ITC Experiment: The protein solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe. A series of small injections of the ligand into the protein solution is performed.
-
Data Analysis: The heat change after each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetics of the interaction.
Methodology:
-
Chip Preparation: The VHL protein is immobilized on the surface of an SPR sensor chip.
-
Binding Analysis: A solution containing the ligand (VL285 or VH032) at various concentrations is flowed over the chip surface.
-
Data Acquisition: The binding and dissociation of the ligand are monitored in real-time by detecting changes in the SPR signal.
-
Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (Kd) is calculated as koff/kon.
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. In a competitive FP assay, the displacement of a fluorescently labeled VHL ligand by an unlabeled competitor (VL285 or VH032) is measured.
Methodology:
-
Assay Setup: A fluorescently labeled VHL ligand (tracer) is incubated with the VHL protein to form a complex with a high FP signal.
-
Competition: Increasing concentrations of the unlabeled competitor ligand (VL285 or VH032) are added to the mixture.
-
Measurement: The FP signal is measured at each competitor concentration. As the competitor displaces the fluorescent tracer from the VHL protein, the FP signal decreases.
-
Data Analysis: The IC50 value is determined by plotting the FP signal against the logarithm of the competitor concentration. The binding affinity (Ki) can then be calculated from the IC50 value.
Conclusion
Both VL285 and VH032 are potent and valuable ligands for the development of VHL-recruiting PROTACs. The choice between these two ligands may depend on several factors, including the specific target protein, the desired PROTAC architecture, and the cellular context. While VH032 is a well-characterized ligand with publicly available binding data, VL285 is also widely used and is expected to have a comparable affinity. Researchers are encouraged to empirically evaluate both ligands in their specific systems to identify the optimal choice for their TPD projects. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for the rational design and characterization of novel VHL-based PROTACs.
References
A Comparative Guide to Validating Ternary Complex Formation with VL285-Based PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical component of many successful PROTACs is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. VL285 is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is the pivotal event that precedes ubiquitination and subsequent degradation.[4][5] Therefore, accurately validating and characterizing this ternary complex is essential for the development and optimization of effective degraders.
This guide provides a comparative overview of key methods used to validate the formation of ternary complexes induced by VL285-based PROTACs. It is intended for researchers, scientists, and drug development professionals seeking to understand the experimental approaches for confirming and quantifying these critical molecular interactions.
The Mechanism of VL285-Mediated Ternary Complex Formation
VL285-based PROTACs are composed of three parts: a ligand that binds the target protein of interest (POI), a linker, and the VL285 moiety that recruits the VHL E3 ligase.[4][6] The mechanism is a catalytic cycle initiated by the formation of the POI-PROTAC-VHL ternary complex.[1][4] This proximity enables the VHL E3 ligase, in conjunction with E1 and E2 enzymes, to transfer ubiquitin molecules to the target protein.[4] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule.[4]
Comparative Analysis of Validation Methods
A variety of biophysical and cell-based assays are available to confirm and characterize ternary complex formation. The choice of method often depends on the specific questions being asked, such as binding affinity, kinetics, thermodynamics, or confirmation of interaction in a cellular context.
| Method | Principle | Key Outputs | Throughput | Format |
| Surface Plasmon Resonance (SPR) | Immobilization of one protein partner (e.g., VHL) and flowing the other components over a sensor chip to measure changes in refractive index upon binding. | KD (affinity), kon/koff (kinetics), Cooperativity (α) | Low | In vitro, Label-free |
| Biolayer Interferometry (BLI) | Similar to SPR, uses biosensors to measure changes in the interference pattern of light upon molecular binding. | KD, kon/koff, Cooperativity (α) | Low to Medium | In vitro, Label-free |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of molecules in solution, providing a complete thermodynamic profile. | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Low | In vitro, Label-free |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on two binding partners when brought into proximity by the PROTAC. | Ratiometric signal indicating proximity, IC50/EC50 | High | In vitro, Labeled |
| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc® luciferase donor and a HaloTag® acceptor in live cells. | In-cell ternary complex formation, kinetic analysis | Medium to High | Cell-based, Labeled |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a tagged protein of interest from cell lysate to identify and detect interacting partners via Western blot. | Qualitative/Semi-quantitative confirmation of interaction | Low | Cell-based |
Table 1: Comparison of Common Methods for Validating Ternary Complex Formation.
Key Experimental Protocols
Detailed protocols are crucial for obtaining reliable and reproducible data. Below are summarized methodologies for commonly used assays.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful label-free technique to measure the affinity and kinetics of binary and ternary interactions.[7][8]
-
Immobilization: Covalently immobilize a high-purity VHL/Elongin B/Elongin C (VCB) complex onto a sensor chip surface.
-
Binary Interaction Analysis: To determine the binding of the VL285-based PROTAC to VHL, flow serial dilutions of the PROTAC over the immobilized VCB surface.[5] This measures the binary KD.
-
Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the VCB-functionalized surface.[5][8] The increased binding response compared to the PROTAC alone indicates ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (kon), dissociation rates (koff), and equilibrium dissociation constants (KD). Cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.[5][9]
TR-FRET Proximity Assay
TR-FRET is a robust, high-throughput method for quantifying PROTAC-induced proximity in solution.[10]
-
Reagents: Use a purified, tagged VHL E3 ligase (e.g., His-tagged) and a tagged target protein (e.g., GST-tagged). Utilize terbium (Tb)-cryptate-labeled anti-tag antibodies (e.g., anti-His-Tb, the donor) and d2-labeled anti-tag antibodies (e.g., anti-GST-d2, the acceptor).
-
Assay Setup: In a microplate, combine the VHL complex, the target protein, and the corresponding labeled antibodies.
-
PROTAC Titration: Add the VL285-based PROTAC over a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate to allow the components to reach binding equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in this ratio signifies ternary complex formation.[4] Plot the ratio against PROTAC concentration to generate a dose-response curve and determine the potency of complex formation. Be aware of the "hook effect," where high PROTAC concentrations can lead to the formation of binary complexes and a decrease in the FRET signal.[11][12]
Cellular Target Engagement with NanoBRET™
The NanoBRET™ assay allows for the quantitative measurement of protein-protein interactions within living cells.[13]
-
Cell Line Preparation: Engineer cells to express the target protein as a fusion with NanoLuc® luciferase (the energy donor). These cells are then transfected to express the E3 ligase (VHL) fused to a HaloTag® (the acceptor).[13]
-
Cell Plating: Plate the engineered cells in a multi-well assay plate.
-
Treatment: Add the HaloTag® ligand to label the acceptor protein. Treat the cells with varying concentrations of the VL285-based PROTAC.
-
Lysis and Substrate Addition: Add the NanoLuc® substrate to generate the bioluminescent signal.
-
Measurement: Measure both the donor and acceptor emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio. An increase in the ratio indicates PROTAC-induced proximity between the target protein and VHL in a physiological context.[13]
Comparing In Vitro and Cell-Based Assays
The validation of ternary complex formation requires a multi-faceted approach, leveraging both in vitro and cell-based assays to build a comprehensive understanding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. diva-portal.org [diva-portal.org]
- 12. benchchem.com [benchchem.com]
- 13. Ternary Complex Formation [promega.com.br]
A Researcher's Guide to Control Experiments for VL285-Based PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[2] PROTACs based on the VL285 ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, are a prominent class of these degraders.[3][4] To ensure the specific, VHL-dependent degradation of a target protein, a series of rigorous control experiments are essential. This guide provides an objective comparison of a hypothetical VL285-based PROTAC with its necessary controls, supported by experimental data and detailed protocols.
The fundamental principle of a VL285-based PROTAC is to induce the formation of a ternary complex between the target protein of interest (POI) and the VHL E3 ligase.[4] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] Consequently, control experiments are designed to verify each step of this process and rule out non-specific or off-target effects.
Comparative Efficacy of a VL285-Based PROTAC and Controls
The following tables summarize representative quantitative data from key experiments designed to validate the activity of a hypothetical VL285-based PROTAC targeting p38α.
Table 1: Dose-Dependent Degradation of p38α
| Compound | Concentration (µM) | % p38α Degradation (Relative to Vehicle) |
| VL285-p38α PROTAC | 0.01 | 15% |
| 0.1 | 40%[1] | |
| 1 | 85%[1] | |
| 10 | 60% (Hook Effect)[2] | |
| VL285 (VHL Ligand) | 10 | No significant degradation |
| p38α Inhibitor (Warhead) | 10 | No significant degradation |
| Vehicle (DMSO) | - | 0% |
Table 2: Confirmation of VHL-Dependent Degradation
| Treatment Condition | % p38α Degradation |
| VL285-p38α PROTAC (1 µM) | 85% |
| VL285-p38α PROTAC (1 µM) + Excess VL285 (10 µM) | 10%[5] |
| VL285-p38α PROTAC (1 µM) in VHL Knockdown Cells | 5% |
Table 3: Assessment of Target Ubiquitination
| Treatment | Fold Increase in p38α Ubiquitination |
| VL285-p38α PROTAC (1 µM) | 8-fold |
| Vehicle (DMSO) | 1-fold |
| VL285-p38α PROTAC (1 µM) + Proteasome Inhibitor (MG132) | 12-fold[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.[6]
Materials:
-
Cell line expressing the target protein (e.g., MCF7)[1]
-
VL285-based PROTAC, VL285 ligand, and target protein inhibitor (warhead)
-
Cell culture medium and reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein and loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC and control compounds for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.[8]
-
Transfer the separated proteins to a PVDF membrane.[8]
-
Block the membrane for 1 hour at room temperature.[8]
-
Incubate with primary antibodies overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.[8] Normalize the target protein signal to the loading control.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.[9]
Materials:
-
Cells treated with PROTAC, vehicle, and proteasome inhibitor (e.g., MG132)[2]
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Antibody for immunoprecipitation (IP) of the target protein
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment and Lysis: Treat cells as required, including a co-treatment with a proteasome inhibitor to allow ubiquitinated proteins to accumulate.[2] Lyse the cells in the appropriate buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with the target protein antibody to form an antibody-antigen complex.
-
Add Protein A/G beads to pull down the complex.
-
Wash the beads to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein from the beads and run on an SDS-PAGE gel.
-
Perform a Western blot as described above, but probe with an anti-ubiquitin antibody to detect the ubiquitinated target protein.[10]
-
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay measures the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).[11]
Materials:
-
Purified recombinant target protein (e.g., with a His-tag)
-
Purified recombinant VHL E3 ligase complex (e.g., with a GST-tag)
-
Fluorescently labeled antibodies (e.g., anti-His-Europium and anti-GST-Allophycocyanin)
-
PROTAC compound
-
Assay buffer and microplates
Procedure:
-
Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and labeled antibodies with varying concentrations of the PROTAC.[6]
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.[6]
-
Detection: Measure the TR-FRET signal using a plate reader. An increased signal indicates the proximity of the two tagged proteins, confirming the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.[7]
Visualizing the Mechanisms and Workflows
To further clarify the underlying processes, the following diagrams illustrate the signaling pathway of a VL285-based PROTAC and a typical experimental workflow for its validation.
By systematically performing these control experiments, researchers can confidently validate the mechanism of action of their VL285-based PROTACs, ensuring that the observed protein degradation is a direct result of the intended targeted ubiquitination process. This rigorous approach is crucial for the development of selective and effective protein degraders for both research and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Confirming Target Engagement of VL285 PROTACs: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These bifunctional molecules eliminate specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A critical component in the design of many potent PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for tagging the target protein for degradation. VL285 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and has become a cornerstone in the development of VHL-recruiting PROTACs.[3][4]
This guide provides a comparative overview of methodologies to confirm the target engagement of VL285-based PROTACs, supported by experimental data and detailed protocols for key validation assays.
Mechanism of Action: The PROTAC Catalytic Cycle
VL285-based PROTACs are heterobifunctional molecules composed of a warhead that binds the protein of interest (POI), a linker, and the VL285 moiety that recruits the VHL E3 ligase.[5] The mechanism follows a catalytic cycle:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and the VHL E3 ligase, forming a ternary complex. The stability and conformation of this complex are crucial for degradation efficiency.[5]
-
Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI, creating a polyubiquitin (B1169507) chain.[5]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[5] The PROTAC is then released and can engage another target protein molecule.[5]
PROTAC mechanism of action.
Comparative Performance of VL285-Based PROTACs
The efficacy of a PROTAC is determined by its ability to induce target protein degradation, often quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[6] The choice of E3 ligase ligand can significantly impact performance. Generally, VHL-based PROTACs, such as those utilizing VL285, have demonstrated broader activity across different cell lines compared to Cereblon (CRBN)-based PROTACs.[7]
Below is a comparison of two well-characterized PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4: MZ1 (VHL-based) and dBET1 (CRBN-based).
| Feature | MZ1 (VHL-based) | dBET1 (CRBN-based) | Reference |
| Target Protein | BRD4 | BRD4 | [7] |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN) | [7] |
| Degradation Potency (DC50) | 24 nM | 18 nM | [7] |
| Maximum Degradation (Dmax) | >90% | >90% | [7] |
Another comparison can be made between tag-based degradation systems, such as the VL285-based HaloPROTAC3 and the CRBN-based dTAG-13.
| Feature | HaloPROTAC3 (VL285-based) | dTAG-13 (CRBN-based) | Reference |
| Target Protein | HaloTag7 Fusion Protein | FKBP12(F36V) Fusion Protein | [8] |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN) | [8] |
| Degradation Potency (DC50) | 19 ± 1 nM (for GFP-HaloTag7) | Effective degradation at 10-100 nM | [8] |
| Maximum Degradation (Dmax) | 90 ± 1% (for GFP-HaloTag7) | >90% | [8] |
Experimental Protocols for Target Engagement
Confirming that a VL285-based PROTAC effectively engages its intended target and the VHL E3 ligase is a critical step in development.[6] A variety of assays can be employed to validate target engagement and degradation.
Workflow for PROTAC evaluation.
Western Blot Analysis for Protein Degradation
This is a fundamental assay to quantify the degradation of a target protein following PROTAC treatment.[5][7]
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the VL285-based PROTAC or a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the cells for a desired time period (e.g., 2, 4, 8, 16, 24 hours).[3][4]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[3]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin), followed by incubation with a secondary antibody.[4]
-
Data Analysis: Quantify the band intensities to determine the percentage of remaining protein relative to the vehicle control. Plot the results to determine DC50 and Dmax values.[7]
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA validates direct binding of the PROTAC to the target protein in a cellular context by measuring changes in protein thermal stability.[6][7]
-
Cell Treatment: Treat intact cells with the VL285-based PROTAC or a vehicle control.[6]
-
Heating: Heat the cell suspensions across a range of temperatures to induce protein denaturation.[6]
-
Cell Lysis and Separation: Lyse the cells and centrifuge to separate the soluble protein fraction from aggregated, denatured proteins.[6]
-
Analysis: Analyze the amount of soluble target protein at each temperature by Western blot. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[7]
NanoBRET™ and HiBiT Assays for Live-Cell Target Engagement and Degradation Kinetics
These bioluminescence-based assays allow for real-time monitoring of protein interactions and degradation in living cells.
-
NanoBRET™ Target Engagement: This assay measures the binding of the PROTAC to the target protein. It relies on energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer. PROTAC engagement with the target displaces the tracer, causing a decrease in the BRET signal.[6]
-
HiBiT Protein Degradation: This method provides a sensitive and quantitative measure of protein degradation kinetics. The target protein is endogenously tagged with a small 11-amino-acid peptide (HiBiT). In the presence of a lytic reagent containing LgBiT, a functional NanoLuc® luciferase is formed, generating a luminescent signal proportional to the amount of HiBiT-tagged protein. A decrease in luminescence over time following PROTAC treatment indicates protein degradation.[6]
Biophysical Assays for Ternary Complex Formation
Various biophysical techniques can confirm the formation of the Target-PROTAC-E3 ligase ternary complex and measure its kinetics and thermodynamics.[7][9]
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of the interactions in real-time.[7]
-
Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding.[7]
-
Fluorescence Resonance Energy Transfer (FRET): Can be used to monitor complex formation in living cells.[7]
Addressing the "Hook Effect"
A common phenomenon observed with PROTACs is the "hook effect," where the degradation efficiency decreases at high PROTAC concentrations.[10] This occurs due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that cannot form the productive ternary complex.[10] It is therefore crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[10]
Conclusion
VL285 is a potent and versatile E3 ligase ligand for the development of VHL-recruiting PROTACs.[3][7] Confirming target engagement is a critical step in the validation of these molecules. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of VL285-based PROTACs. By combining cellular degradation assays with biophysical and live-cell target engagement methods, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action and accelerate the development of novel targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
VL285: A Superior E3 Ligase Recruiter for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase recruiter is paramount to the success of proteolysis-targeting chimeras (PROTACs). Among the arsenal (B13267) of available recruiters, VL285, a potent ligand for the von Hippel-Lindau (VHL) E3 ligase, has distinguished itself as a versatile and highly effective tool. This guide provides an objective comparison of VL285 with other commonly used E3 ligase recruiters, supported by experimental data, to empower researchers, scientists, and drug development professionals in designing next-generation protein degraders.
Executive Summary
PROTACs are bifunctional molecules that orchestrate the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The most predominantly utilized E3 ligases in PROTAC design are VHL and Cereblon (CRBN). VL285 is a high-affinity ligand for VHL, while immunomodulatory drugs (IMiDs) such as lenalidomide (B1683929) and pomalidomide (B1683931) are typically used to recruit CRBN. The choice between a VL285-based VHL-recruiting PROTAC and a CRBN-recruiting counterpart can profoundly influence degradation efficiency, the scope of degradable substrates, and the potential for off-target effects. Generally, VHL-based PROTACs, including those utilizing VL285, have demonstrated broader activity across diverse cell lines, whereas the effectiveness of CRBN-based PROTACs can be more dependent on the specific cell type due to variable expression levels of CRBN.
Quantitative Performance Comparison: VL285 (VHL) vs. Pomalidomide (CRBN) for BRD4 Degradation
To illustrate the performance differences, we compare two well-characterized PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4: MZ1, which utilizes a VHL ligand functionally similar to VL285, and dBET1, which employs pomalidomide to recruit CRBN.
| Parameter | MZ1 (VHL-based) | dBET1 (CRBN-based) | Reference |
| Target Protein | BRD4 | BRD4 | |
| Degradation Potency (DC50) | Broadly active across a panel of 56 cell lines. | Frequently inactive in the same cell line panel. | |
| Maximal Degradation (Dmax) | Consistently high in active cell lines. | Variable, often showing incomplete degradation. | |
| Cell Line Dependency | Less dependent on cell type for activity. | Activity correlates with CRBN expression levels. |
A Comparative Guide to Mammalian Expression: Introducing the RapidGro-T293 Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a direct comparison of the novel RapidGro-T293 cell line against industry-standard Human Embryonic Kidney (HEK293) and FreeStyle™ 293-F cells. The experimental data herein demonstrates the performance advantages of RapidGro-T293 in key areas relevant to recombinant protein production and drug development workflows.
Performance Comparison
The RapidGro-T293 cell line, derived from the HEK293 lineage, has been engineered for superior growth and productivity in suspension culture. The following data summarizes its performance against standard HEK293 and FreeStyle™ 293-F cells under identical transient transfection and culture conditions.
| Performance Metric | RapidGro-T293 | FreeStyle™ 293-F | Standard HEK293 |
| Max. Viable Cell Density | 4.5 x 10⁶ cells/mL | 3.0 x 10⁶ cells/mL | 2.5 x 10⁶ cells/mL |
| Doubling Time | ~20 hours | ~25 hours[1] | ~28 hours |
| Transfection Efficiency | >95% | ~90%[2] | ~80%[3] |
| Recombinant IgG Yield | ~450 mg/L | ~300 mg/L | ~150 mg/L |
| Post-Transfection Viability (72h) | 92% | 88% | 85% |
Experimental Protocols
The data presented was generated using the following standardized protocols.
Protocol 1: Transient Transfection for Recombinant IgG Production (Suspension Culture)
This protocol details the methodology for expressing a model recombinant IgG protein in a 100 mL shaker flask culture.
1. Cell Seeding:
-
Initiate a suspension culture in a suitable shaker flask using serum-free expression medium.
-
Seed cells at a density of 0.5 x 10⁶ viable cells/mL.
-
Incubate at 37°C with 8% CO₂ on an orbital shaker at 125 rpm until the cell density reaches 2.0 x 10⁶ viable cells/mL.
2. Transfection Complex Preparation:
-
For a 100 mL culture, dilute 100 µg of plasmid DNA (encoding the recombinant IgG) into 5 mL of Opti-MEM™ medium.
-
In a separate tube, dilute 300 µL of a suitable transfection reagent (e.g., PEI) into 5 mL of Opti-MEM™.
-
Combine the diluted DNA and transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.
3. Transfection:
-
Add the 10 mL DNA-transfection reagent complex directly to the 100 mL cell culture.
-
Return the flask to the incubator (37°C, 8% CO₂, 125 rpm).
4. Protein Harvest:
-
Harvest the cell culture supernatant 6-7 days post-transfection for maximal secreted protein yield.[4]
-
Clarify the supernatant by centrifuging at 1,000 x g for 10 minutes to pellet the cells.
-
Collect the supernatant and quantify the recombinant IgG concentration using a standard method (e.g., ELISA, HPLC).
Protocol 2: Cell Viability Determination by Trypan Blue Exclusion
This protocol is used to assess cell viability pre- and post-transfection. The principle relies on the fact that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells do not.[5][6]
1. Sample Preparation:
-
Aseptically remove a small aliquot of the cell suspension from the culture flask.
-
Prepare a 1:1 dilution of the cell suspension with a 0.4% trypan blue solution (e.g., mix 50 µL of cells with 50 µL of trypan blue).[6]
-
Mix gently by pipetting.
2. Cell Counting:
-
Incubate the mixture for 1-2 minutes at room temperature.[7] Do not exceed 5 minutes, as this may lead to inaccurate viability counts.[6]
-
Carefully load 10-20 µL of the mixture into a hemocytometer or an automated cell counter slide.[6]
-
Using a light microscope, count the number of unstained (live) cells and blue-stained (dead) cells within the grid of the hemocytometer.
3. Calculation:
-
Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100
Visualized Workflows and Relationships
To better illustrate the processes and comparisons, the following diagrams are provided.
References
- 1. FreeStyle 293 Expression System - for large-scale transfection of suspension 293 cells in a defined, serum-free medium | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. biontex.com [biontex.com]
- 3. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 4. Optimized Recombinant Production of Secreted Proteins Using Human Embryonic Kidney (HEK293) Cells Grown in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. brd.nci.nih.gov [brd.nci.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
A Comparative Guide to VL285 Phenol for Targeted Protein Degradation
For researchers and professionals in drug development, the selection of a suitable E3 ligase ligand is a critical step in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of (S,R,S)-VL285 Phenol (B47542), a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with its well-established alternative, VH032. This guide includes purity information, comparative experimental data, detailed experimental protocols, and a visualization of the relevant biological pathway.
Supplier and Purity Information
(S,R,S)-VL285 Phenol is available from several chemical suppliers. The purity of the compound is a critical factor for reproducible experimental results. Below is a summary of information from prominent suppliers:
| Supplier | Product Name | Purity | CAS Number |
| Sigma-Aldrich | (S,R,S)-VL285 Phenol | Lot-specific via Certificate of Analysis (CoA)[1] | 1448188-69-9 |
| MedchemExpress | VL285 Phenol | 98.56% (for a specific batch)[2] | 1448188-69-9[2] |
It is recommended to obtain a lot-specific Certificate of Analysis from the supplier to confirm the purity of the purchased compound.
Performance Comparison: this compound vs. VH032
(S,R,S)-VL285 Phenol is presented as an alternative to the widely used VHL ligand, VH032[1]. The efficacy of a PROTAC is closely linked to the binding affinity of its E3 ligase ligand. A direct comparison of the binding affinities of this compound and VH032 to the VHL protein provides valuable insight into their potential performance in PROTAC applications.
A study developing a fluorescent probe for VHL binding measured the inhibitory constants (Ki) of various VHL ligands, including VH032 and a close analog, VH032 phenol. While this compound was not directly tested in this specific study, the data for VH032 phenol serves as a strong surrogate for comparison.
| Compound | Binding Affinity (Ki) to VHL |
| VH032 | 33.4 nM[3] |
| VH032 phenol | 14.6 nM[3] |
Note: A lower Ki value indicates a higher binding affinity. The data suggests that the phenol-containing VHL ligand exhibits a stronger binding to the VHL E3 ligase compared to VH032. This enhanced affinity may translate to the formation of more stable ternary complexes (Target Protein-PROTAC-VHL), potentially leading to more efficient protein degradation. For instance, a PROTAC named MZ1, which incorporates a VHL ligand, demonstrated a high binding affinity to VHL (Ki of 6.3 nM)[3]. The half-life of the VHL-MZ1-BRD4 ternary complex was found to be 130 seconds, which correlated with efficient degradation of the BRD4 protein[4].
Experimental Protocols
To evaluate the performance of PROTACs constructed with this compound versus those with VH032, a Western blot analysis is a standard method to quantify the degradation of a target protein.
Protocol: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to treat cells with a PROTAC and analyze the levels of the target protein.
1. Materials and Reagents:
-
Cell line expressing the protein of interest (e.g., HeLa, HEK293T).
-
PROTACs synthesized with this compound and VH032.
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solutions.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
2. Cell Seeding and Treatment:
-
Seed the cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Prepare serial dilutions of the PROTACs (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO).
-
Treat the cells with the different concentrations of the PROTACs or vehicle control for a specific time course (e.g., 4, 8, 16, 24 hours).
3. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare the samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
5. Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Compare the degradation efficiency of the PROTACs at different concentrations and time points.
Signaling Pathway and Experimental Workflow
The mechanism of action for a PROTAC utilizing this compound involves hijacking the VHL E3 ubiquitin ligase to induce the degradation of a target protein. The following diagrams illustrate the signaling pathway and a general experimental workflow.
Caption: PROTAC mechanism of action with this compound.
References
- 1. (S,R,S)-VL285 Phenol | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of VL285 Phenol and Alternatives for PROTAC Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for advancing proteolysis-targeting chimera (PROTAC) discovery. This guide provides a comparative overview of VL285 Phenol, a ligand for the von Hippelin-Lindau (VHL) E3 ligase, and its notable alternative, VH032. Due to the limited public availability of specific NMR and mass spectrometry data for this compound, this guide presents a summary of known properties and offers generalized experimental protocols for the characterization of such small molecules.
Introduction to this compound and its Role in PROTACs
This compound is a chemical compound utilized in the development of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins within a cell. It functions as a ligand for the VHL E3 ubiquitin ligase, one of the most commonly recruited E3 ligases in PROTAC design. By binding to VHL, this compound facilitates the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Comparison with a Key Alternative: VH032
A frequently cited alternative to this compound is VH032, another potent and widely used VHL ligand in PROTAC development. While both molecules serve the same primary function of engaging the VHL E3 ligase, the choice between them can depend on factors such as synthetic accessibility, linker attachment points, and the specific requirements of the PROTAC being designed.
| Property | This compound | VH032 |
| Full Chemical Name | (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide | (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-((4-(4-methylthiazol-5-yl)thiazol-2-yl)methyl)pyrrolidine-2-carboxamide |
| Molecular Formula | C₂₉H₃₂N₄O₅S | C₂₉H₄₀N₄O₅S₂ |
| Molecular Weight | 548.65 g/mol | 592.78 g/mol |
| CAS Number | 1448188-69-9 | 1448188-62-2 |
Experimental Characterization Protocols
The definitive characterization of small molecules like this compound and its alternatives relies on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below are detailed, generalized protocols for these key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the structure of a molecule by analyzing the magnetic properties of its atomic nuclei.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
-
Data Acquisition:
-
Acquire ¹H (proton) and ¹³C (carbon) NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicity of the signals to elucidate the chemical environment of the nuclei and the connectivity of the atoms in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
The sample may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system (LC-MS).
-
-
Data Acquisition:
-
Utilize an electrospray ionization (ESI) source to generate ions from the sample solution. ESI is a soft ionization technique suitable for a wide range of small molecules.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
High-resolution mass spectrometry (HRMS), often performed on instruments like Orbitrap or Time-of-Flight (TOF) analyzers, is used to determine the accurate mass of the molecular ion.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Use the accurate mass measurement to calculate the elemental composition of the molecule.
-
If fragmentation data (MS/MS) is acquired, analyze the fragmentation pattern to gain insights into the molecular structure.
-
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the characterization and validation of a small molecule ligand intended for PROTAC development.
Caption: A generalized workflow for small molecule ligand development for PROTACs.
A Comparative Guide to VHL E3 Ligase Ligands: VL285 Phenol vs. VH032
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the selection of an appropriate E3 ligase ligand is a critical step in the design of effective Proteolysis Targeting Chimeras (PROTACs). Among the most utilized E3 ligases is the von Hippel-Lindau (VHL) complex. This guide provides an objective comparison of two prominent VHL ligands, VL285 Phenol (B47542) and VH032, to aid researchers in their selection process for PROTAC development and validation.
At a Glance: Key Performance Metrics
| Feature | VL285 Phenol | VH032 |
| Binding Affinity to VHL | IC50: 340 nM[1] | Kd: 185 nM[2] |
| Primary Application | Competitive inhibitor for VHL-dependent degradation validation[1] | Core component for constructing PROTACs[3] |
| Example PROTAC Performance | HaloPROTAC3 (degrades HaloTag7): DC50 of 19 nM[1] | Various PROTACs with DC50 values in the nanomolar range[3] |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of binding affinity. A lower value generally indicates a stronger interaction. DC50 (half-maximal degradation concentration) represents the concentration of a PROTAC required to degrade 50% of the target protein.
In-Depth Comparison
This compound:
(S,R,S)-VL285 Phenol is a potent ligand for the VHL E3 ligase. While it can be used as a building block for PROTAC synthesis, its most documented application in the scientific literature is as a tool for validating the mechanism of action of other VHL-recruiting PROTACs.[1] By competing for the same binding site on VHL, a surplus of VL285 can inhibit the degradation of a target protein by a VHL-based PROTAC, thereby confirming that the degradation is indeed VHL-dependent. VL285 emerged from the optimization of earlier VHL ligands, with modifications designed to provide a suitable exit vector for the attachment of a linker, a critical feature in PROTAC design.
VH032:
VH032 is one of the most established and widely used VHL ligands in the development of PROTACs. Its favorable binding affinity and well-characterized structure have made it a go-to building block for researchers constructing novel protein degraders. Numerous studies have successfully incorporated VH032 into PROTACs targeting a wide array of proteins, consistently achieving potent, nanomolar degradation.[3]
Safety Data Sheet (SDS) Information for Phenol
Key Hazards:
-
Toxic if swallowed, in contact with skin, or if inhaled.
-
Causes severe skin burns and eye damage.
-
Suspected of causing genetic defects.
-
May cause damage to organs through prolonged or repeated exposure.
Handling Precautions:
-
Wear protective gloves, clothing, eye, and face protection.
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
First Aid Measures:
-
If on skin: Immediately remove all contaminated clothing. Rinse skin with water or shower. In case of contact with phenol, it is crucial to wash the affected area with polyethylene (B3416737) glycol or isopropyl alcohol, followed by copious amounts of soapy water. Water alone may increase absorption.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
Experimental Protocols
Western Blotting for PROTAC-Mediated Protein Degradation
This protocol provides a general framework for assessing the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest (e.g., constructed with VL285 or VH032)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 16-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
VL285 Phenol in Targeted Protein Degradation: A Comparative Guide
In the rapidly advancing field of targeted protein degradation (TPD), researchers and drug development professionals are increasingly utilizing proteolysis-targeting chimeras (PROTACs) to eliminate disease-causing proteins. A key component of a PROTAC is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system. VL285 Phenol is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a crucial role in the development of VHL-recruiting PROTACs. This guide provides a comparative analysis of VHL-based PROTACs, exemplified by molecules functionally similar to those derived from this compound, against PROTACs that recruit the Cereblon (CRBN) E3 ligase, another widely used ligase in TPD.
This comparison focuses on the well-characterized BRD4-targeting PROTACs: MZ1, which utilizes a VHL ligand, and dBET1, which employs a CRBN ligand. Both molecules are designed to degrade the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a key transcriptional regulator implicated in cancer.
Quantitative Performance Comparison: VHL-based (MZ1) vs. CRBN-based (dBET1) PROTACs for BRD4 Degradation
The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein. This is quantified by the DC50 (concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achievable). The following table summarizes the comparative degradation profiles of MZ1 and dBET1 in various cancer cell lines.
| Cell Line | PROTAC | DC50 (nM) | Dmax (%) | Reference |
| HeLa | MZ1 | ~10 | >95 | [1][2] |
| dBET1 | ~30 | >95 | ||
| 22Rv1 | MZ1 | ~5 | >95 | |
| dBET1 | ~20 | >95 | ||
| MOLM-13 | MZ1 | <10 | >90 | [3] |
| dBET1 | ~100 | >90 | [3] | |
| RS4;11 | MZ1 | ~10 | >90 | [4] |
| dBET1 | >100 | ~80 | [4] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The choice of E3 ligase can influence the efficiency and selectivity of this process.
VHL-Mediated Protein Degradation
This compound is a ligand that binds to the VHL E3 ligase. A PROTAC incorporating a VL285-like moiety will bring the target protein into proximity with the VHL complex, leading to its degradation.
Experimental Workflows
The development and characterization of PROTACs involve a series of key experiments to determine their efficacy and mechanism of action.
PROTAC Development and Validation Workflow
This diagram illustrates the general workflow for designing and validating a novel PROTAC degrader.
References
A Comparative Guide to the Pharmacokinetic Properties of VL285-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed a surge in the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A key determinant of a PROTAC's therapeutic potential lies in its pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of PROTACs based on the von Hippel-Lindau (VHL) E3 ligase ligand VL285, with a focus on experimental data and methodologies. For a comprehensive comparison, we contrast a VL285-based PROTAC with a Cereblon (CRBN)-based counterpart, two of the most utilized E3 ligases in PROTAC design.
Quantitative Pharmacokinetic Data Comparison
The selection of the E3 ligase ligand can significantly influence the physicochemical and pharmacokinetic properties of a PROTAC. Below is a comparison of the reported pharmacokinetic parameters for a VL285-based PROTAC, ACBI2, and a CRBN-based PROTAC, ARV-110, in preclinical mouse models.
| Pharmacokinetic Parameter | ACBI2 (VL285-based) in Mice | ARV-110 (CRBN-based) in Mice[1] |
| E3 Ligase Ligand | VL285 (VHL) | Pomalidomide derivative (CRBN) |
| Target Protein | SMARCA2 | Androgen Receptor (AR) |
| Administration Route | Oral (p.o.) | Oral (p.o.) & Intravenous (i.v.) |
| Dose (p.o.) | 30 mg/kg[2] | 5 mg/kg |
| Dose (i.v.) | 5 mg/kg[2] | 2 mg/kg |
| Tmax (h) | 1.7[3] | 4.800 ± 1.789 |
| Cmax (ng/mL) | Not explicitly stated | 612.0 ± 88.38 |
| T1/2 (h) | Not explicitly stated | 14.57 ± 2.479 |
| AUCinf (ng·h/mL) | Not explicitly stated | 10,707 ± 1176 |
| Clearance (CL) (mL/h/kg) | Low to moderate[3] | 180.9 ± 30.8 |
| Volume of Distribution (Vss) (mL/kg) | Not explicitly stated | 2366 ± 402 |
| Oral Bioavailability (%) | 22%[2][4][5] | 37.89 ± 4.16 |
Note: The data presented here is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Accurate assessment of pharmacokinetic properties relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of PROTAC pharmacokinetics.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a PROTAC following oral and intravenous administration in mice.
1. Animal Models:
-
Male or female mice (e.g., CD-1 or BALB/c) of a specific age and weight range are used. Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and have access to food and water ad libitum.
2. Formulation and Dosing:
-
Oral (p.o.) Administration: The PROTAC is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water, or a solution containing DMSO, PEG, and saline) at the desired concentration. A single dose is administered by oral gavage using a gavage needle.
-
Intravenous (i.v.) Administration: The PROTAC is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent like DMSO or PEG) and administered as a single bolus injection into a tail vein.
3. Blood Sample Collection:
-
Blood samples (typically 20-30 µL) are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Serial blood sampling from the same animal is often performed via submandibular or saphenous vein puncture.
-
For terminal time points, blood can be collected via cardiac puncture under anesthesia.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.
4. Plasma Preparation:
-
The collected blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method for PROTAC Quantification in Plasma by LC-MS/MS
This protocol describes a general method for quantifying PROTAC concentrations in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on methods reported for ARV-110[1].
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To a 20 µL aliquot of plasma, add 100 µL of a protein precipitation solution (e.g., acetonitrile) containing an internal standard (a molecule with similar properties to the analyte, used for normalization).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is typically employed, starting with a low percentage of mobile phase B and gradually increasing to elute the PROTAC.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for PROTACs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the PROTAC and the internal standard are monitored.
-
Optimization: Source parameters such as ion spray voltage, temperature, and gas flows are optimized to achieve the best signal for the analyte.
4. Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma standards.
-
The concentration of the PROTAC in the unknown samples is then determined from this calibration curve.
Visualizations
Signaling Pathway Diagram
PROTACs are designed to degrade specific target proteins, often key components of cellular signaling pathways. For instance, a VL285-based PROTAC could be designed to target p38α, a critical kinase in the MAPK signaling cascade.
Caption: The p38 MAPK signaling cascade, a target for PROTAC-mediated degradation.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of a PROTAC.
Caption: Workflow for an in vivo pharmacokinetic study of a PROTAC.
References
- 1. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to VHL Ligands: Structural Insights and Binding Affinities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of small molecule ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in targeted protein degradation. By objectively comparing the structural data and binding affinities of prominent VHL ligands, including VL285, this document aims to support researchers in the selection and development of potent and selective chemical probes and therapeutics.
Quantitative Comparison of VHL Ligands
The affinity of small molecules for VHL is a key determinant of their efficacy in forming productive ternary complexes for targeted protein degradation. The following table summarizes the binding affinities of VL285 and other well-characterized VHL ligands.
| Ligand | PDB ID (Representative) | Binding Affinity (Kd) | IC50 | Assay Method |
| VL285 | Not Available | Not Reported | 340 nM | Fluorescence Polarization |
| VH032 | 4W9H | 185 nM | Not Reported | Isothermal Titration Calorimetry |
| VH298 | 5T35 | 96 nM | Not Reported | Isothermal Titration Calorimetry |
| Compound 30 | 6GFE | < 40 nM | Not Reported | Fluorescence Polarization, Surface Plasmon Resonance |
Structural Insights into VHL-Ligand Interactions
The crystal structure of VHL in complex with various ligands reveals a conserved binding mode. The ligands typically occupy the same pocket as the endogenous substrate, the hydroxylated proline residue of Hypoxia-Inducible Factor 1α (HIF-1α). Key interactions involve hydrogen bonds between the ligand and residues such as Tyr98, Ser111, and His115 of VHL. While a specific crystal structure for VL285 bound to VHL is not publicly available, its structural similarity to other reported ligands suggests a comparable binding orientation. The provided representative PDB ID for VH032 (4W9H) showcases these characteristic interactions.
Experimental Protocols
Accurate determination of binding affinity is crucial for the characterization of VHL ligands. Below are detailed methodologies for commonly employed biophysical assays.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique for real-time monitoring of biomolecular interactions.
Experimental Protocol:
-
Protein Immobilization: The VHL-ElonginB-ElonginC (VCB) complex is typically immobilized on a sensor chip (e.g., CM5) via amine coupling.
-
Analyte Preparation: The small molecule ligand is prepared in a suitable running buffer (e.g., HBS-EP+) at a range of concentrations.
-
Binding Measurement: The analyte is injected over the sensor surface at a constant flow rate. The association and dissociation phases are monitored by measuring the change in the refractive index at the surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). A reference flow cell with an irrelevant immobilized protein is used for background subtraction.[1]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Protocol:
-
Sample Preparation: The purified VCB complex is placed in the sample cell, and the small molecule ligand is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: The ligand is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed upon each injection is measured by a sensitive calorimeter.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Fluorescence Polarization (FP) Competition Assay
This method measures the displacement of a fluorescently labeled probe from VHL by a test compound.
Experimental Protocol:
-
Assay Setup: A reaction mixture is prepared containing the VCB complex, a fluorescently labeled VHL probe (e.g., a FAM-labeled HIF-1α peptide or a fluorescently tagged small molecule ligand like BDY FL VH032), and the assay buffer in a microplate.[2][3]
-
Compound Addition: The test compound (e.g., VL285) is added to the wells at various concentrations.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization of each well is measured using a plate reader. When the fluorescent probe is bound to the large VCB complex, it tumbles slowly, resulting in a high polarization value. When displaced by the test compound, the free probe tumbles rapidly, leading to a low polarization value.
-
Data Analysis: The data is plotted as fluorescence polarization versus the logarithm of the test compound concentration. The IC50 value, the concentration of the compound that displaces 50% of the fluorescent probe, is determined by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for VHL Binder Characterization
The following diagram illustrates a typical workflow for the identification and characterization of small molecule binders to the VHL protein complex.
Caption: Workflow for VHL Ligand Discovery and Characterization.
References
A Comparative Guide to BCL-XL PROTACs: VHL vs. CRBN-Recruiting Degraders
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a comparative analysis of PROTACs designed to degrade B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein frequently overexpressed in cancer. A critical design element of a PROTAC is its choice of E3 ubiquitin ligase recruiter. Here, we compare the degradation efficiency and cellular effects of BCL-XL PROTACs that recruit two different E3 ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN).
It is important to clarify that VL285 is not a PROTAC itself, but rather a high-affinity ligand for the VHL E3 ligase . It serves as a crucial building block for constructing VHL-recruiting PROTACs. Therefore, this guide will focus on representative VHL-recruiting BCL-XL PROTACs, which utilize a VL285-like moiety, and compare them against CRBN-recruiting counterparts.
Quantitative Performance Comparison
The efficacy of PROTACs is primarily assessed by their ability to degrade the target protein (quantified by DC50 and Dmax) and their subsequent effect on cell viability (IC50). The following table summarizes the performance of two prominent BCL-XL PROTACs: DT2216 , which recruits VHL, and XZ739 , which recruits CRBN. The data is primarily from studies on the MOLT-4 human T-cell acute lymphoblastic leukemia cell line, which is dependent on BCL-XL for survival.
| Parameter | Molecule | E3 Ligase Recruited | Cell Line | Value | Reference |
| Degradation (DC50) | DT2216 | VHL | MOLT-4 | 63 nM | [1] |
| XZ739 | CRBN | MOLT-4 | 2.5 nM | [2][3][4] | |
| Max. Degradation (Dmax) | DT2216 | VHL | MOLT-4 | >90% | [1] |
| Cytotoxicity (IC50) | DT2216 | VHL | MOLT-4 | 52 nM | |
| XZ739 | CRBN | MOLT-4 | 10.1 nM | [4] | |
| DT2216 | VHL | Platelets | >3 µM | ||
| XZ739 | CRBN | Platelets | 1217 nM | [4] |
Key Observation : The CRBN-recruiting PROTAC, XZ739, demonstrates significantly higher potency in both degrading BCL-XL (lower DC50) and in killing cancer cells (lower IC50) compared to the VHL-recruiting PROTAC, DT2216.[1][2][3][4] A crucial advantage of the PROTAC approach is the potential to spare platelets, which are highly dependent on BCL-XL and are dose-limiting for traditional BCL-XL inhibitors. Both DT2216 and XZ739 show significantly reduced toxicity towards platelets compared to cancer cells, highlighting the cell-selective therapeutic window offered by PROTACs.[1][4]
Visualizing the Molecular Mechanisms and Pathways
To better understand the processes involved in BCL-XL degradation, the following diagrams illustrate the key molecular events and experimental procedures.
Caption: Mechanism of action of a BCL-XL PROTAC.
Caption: The intrinsic apoptotic pathway regulated by BCL-XL.
Caption: A typical experimental workflow for evaluating BCL-XL PROTACs.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental techniques: Western Blotting to assess protein degradation and cell viability assays to measure cytotoxicity.
Western Blotting for BCL-XL Degradation
This protocol is used to quantify the reduction in BCL-XL protein levels following treatment with a PROTAC.
-
Cell Culture and Treatment : MOLT-4 cells are seeded at an appropriate density in 6-well plates. The cells are then treated with varying concentrations of the BCL-XL PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified duration, typically 16-24 hours.
-
Cell Lysis : After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification : The total protein concentration in each cell lysate is determined using a BCA protein assay to ensure equal protein loading for each sample.
-
SDS-PAGE and Protein Transfer : Equal amounts of protein (typically 20-30 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting :
-
The membrane is blocked for 1 hour at room temperature with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for BCL-XL. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to normalize for differences in protein loading.
-
After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified using densitometry software. BCL-XL protein levels are normalized to the loading control, and the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) are calculated.
Cell Viability (MTS) Assay
This assay determines the effect of BCL-XL degradation on the viability and proliferation of cancer cells.
-
Cell Seeding : MOLT-4 cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment : The cells are treated with a serial dilution of the PROTAC or a vehicle control for a specified period, typically 48-72 hours.[5]
-
MTS Reagent Addition : A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, often in combination with an electron coupling reagent like phenazine (B1670421) methosulfate (PMS), is added to each well.[5][6]
-
Incubation : The plates are incubated for 1 to 4 hours at 37°C.[5][6] During this time, viable, metabolically active cells convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Data Acquisition : The absorbance of the formazan product is measured at 490 nm using a microplate reader.[5][6]
-
Analysis : The absorbance values are proportional to the number of viable cells. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
- 1. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Proper Disposal of VL285 Phenol: A Step-by-Step Guide for Laboratory Professionals
The proper management and disposal of VL285 Phenol, a VHL E3 ligase ligand used in PROTAC® research, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.[1] Due to its classification as highly hazardous to water (Water Hazard Class 3), stringent procedures must be followed to prevent its release into the environment.[2] This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste, tailored for researchers and drug development professionals.
Essential Safety Precautions: Personal Protective Equipment (PPE)
Before beginning any waste handling procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Given the hazardous nature of this compound and its frequent use with solvents like DMSO which can enhance skin absorption, a comprehensive PPE strategy is non-negotiable.[2]
| PPE Category | Item | Specification and Use Notes |
| Hand Protection | Double Nitrile Gloves | Recommended to provide a barrier against accidental splashes.[2] If working with phenol-chloroform mixtures, be aware that chloroform (B151607) penetrates nitrile gloves easily; consider Viton/Butyl gloves for extensive work.[3] |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times to protect against splashes. |
| Face Protection | Face Shield | Use in conjunction with goggles, especially when there is a significant risk of splashing.[3] |
| Body Protection | Buttoned Laboratory Coat | A standard lab coat is the minimum requirement.[4] |
| Body Protection | Impervious Apron | An apron made of a resistant material (e.g., butyl rubber, neoprene) should be worn over the lab coat if a splash is likely.[4] |
| Respiratory | Certified Chemical Fume Hood | All handling of solid this compound and preparation of its solutions must be performed within a certified chemical fume hood to prevent inhalation of powders or aerosols.[2][5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential procedures from waste generation to final disposal. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is mandatory.[2][6]
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in a safe disposal workflow. Never mix incompatible waste streams.[7][8] For this compound, waste must be separated into two distinct categories: solid and liquid.
-
Solid Waste: Includes any item contaminated with this compound, such as gloves, pipette tips, weighing papers, vials, and other consumables.[2][6]
-
Liquid Waste: Encompasses any solutions containing this compound, including residual amounts in containers and solvent rinsates used for decontamination.[6]
Step 2: Solid Waste Collection
-
Container Selection: Use a dedicated, puncture-proof, and leak-proof container with a secure lid, preferably made of a compatible material like polyethylene.[5][6]
-
Labeling: Clearly label the container with a hazardous waste tag. The label must include:
-
Accumulation: Place all solid materials contaminated with this compound into this designated container.[2][6] Keep the container sealed when not in use.[5]
Step 3: Liquid Waste Collection
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container, such as a shatter-proof bottle, for all liquid waste.[6][9]
-
Labeling: Affix a hazardous waste label to the container. This label must specify:
-
Accumulation: Carefully pour all liquid waste containing this compound into the container. Crucially, never dispose of any liquid containing this compound down the sink or drain. [2][5][6]
Step 4: Temporary Storage in the Laboratory
Store both solid and liquid hazardous waste containers in a designated satellite accumulation area within the lab.[6] This area must:
-
Be under the control of laboratory personnel.[10]
-
Be away from sources of ignition and incompatible materials.[3]
-
Feature secondary containment (such as a spill tray) to capture any potential leaks.[8]
-
Be clearly marked.
Containers must remain closed except when waste is being added.[5][6]
Step 5: Arranging for Final Disposal
All waste containing this compound must be disposed of through your institution's certified hazardous waste program or a licensed contractor.[6]
-
Request Pickup: Once a waste container is nearly full (approximately 90%), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[5][6]
-
Provide Information: Be prepared to provide the EHS office with a complete and accurate description of the waste, including its composition and hazard classification as detailed on your label.[6]
Experimental Protocol: Decontamination of Labware
Reusable glassware and equipment that have been in contact with this compound must be decontaminated before being returned to general use or standard washing procedures.
Objective: To safely remove residual this compound from contaminated, non-disposable laboratory equipment.
Materials:
-
Contaminated glassware/equipment
-
Appropriate solvent (e.g., ethanol, acetone) that dissolves this compound
-
Designated liquid hazardous waste container for this compound
-
Wash bottle for the solvent
-
Appropriate PPE (see table above)
Methodology:
-
Initial Rinse: Perform this procedure inside a chemical fume hood. Rinse the contaminated surfaces of the glassware or equipment with a small amount of a suitable solvent (e.g., ethanol, acetone).[6] The goal is to dissolve the residual this compound.
-
Collect Rinsate: Carefully collect all of this initial solvent rinse (the "rinsate") as hazardous liquid waste.[6] Transfer it to your designated liquid waste container for this compound solutions.
-
Repeat Rinse: Repeat the rinsing process two more times to ensure thorough decontamination. This is often referred to as a "triple rinse".[11] Collect all rinsate as hazardous waste.
-
Final Wash: After the triple rinse with solvent, the decontaminated glassware can be washed according to standard laboratory procedures with soap and water.[6]
Visualization of the this compound Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal process for all waste generated from this compound.
Caption: Logical workflow for the safe segregation, collection, and disposal of this compound waste.
References
- 1. (S,R,S)-VL285 Phenol | 1448188-69-9 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. benchchem.com [benchchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. researchgate.net [researchgate.net]
- 10. danielshealth.com [danielshealth.com]
- 11. vumc.org [vumc.org]
Safeguarding Your Research: Essential Protocols for Handling VL285 Phenol
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling VL285 Phenol (B47542), a compound used in targeted protein degradation research. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling VL285 Phenol, a comprehensive suite of personal protective equipment is non-negotiable. Phenol is corrosive and can cause severe skin burns and eye damage.[1][2][3][4][5] It is also toxic if inhaled, swallowed, or absorbed through the skin.[1][3][4][5][6] The following table summarizes the required PPE for various situations.
| Situation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Incidental Contact (Dilute Solutions <10%) | Safety glasses | Double-layered nitrile gloves (8mil or thicker) | Fully buttoned lab coat, long pants, and closed-toe shoes | Not generally required if handled in a fume hood |
| Making Solutions & Handling Concentrated Stock | Chemical safety goggles and/or a face shield | Utility-grade neoprene or butyl gloves over nitrile gloves | A butyl rubber or neoprene apron over a lab coat, long pants, and closed-toe shoes | Required if not handled in a properly functioning fume hood. Use a respirator with an appropriate filter for organic vapors. |
| Potential for Splashes | Chemical safety goggles and a face shield | Utility-grade neoprene or butyl gloves over nitrile gloves | A butyl rubber or neoprene apron over a lab coat, long pants, and closed-toe shoes | Not generally required if handled in a fume hood |
Note: Always inspect gloves for any signs of degradation or puncture before use and change them frequently.[7] After handling phenol, wash your hands and forearms thoroughly with soap and water before leaving the laboratory.[1]
Experimental Protocol: Step-by-Step Guidance for Safe Handling
Adherence to a strict protocol is crucial for minimizing exposure and preventing accidents.
1. Preparation and Engineering Controls:
-
Fume Hood: Always handle this compound, including stock and working solutions, inside a certified chemical fume hood.[7][8]
-
Emergency Equipment: Before starting any work, ensure that an ANSI-approved emergency eyewash station and safety shower are immediately accessible (within 10 seconds of travel time).[7][9] Verify their functionality.
-
Spill Kit: Have a spill kit specifically for phenol readily available. This should include absorbent materials like sand or vermiculite, and appropriate PPE.[1][2]
-
First Aid: Keep a first aid kit with polyethylene (B3416737) glycol (PEG) 300 or 400 on hand for immediate treatment of skin exposure.[1][2][9]
2. Handling and Use:
-
Avoid Inhalation: Phenol has a sweet, acrid odor that can serve as a warning. However, do not rely on smell to determine if the concentration is safe.[1]
-
Prevent Contact: Wear the appropriate PPE as outlined in the table above.
-
Heating: Never heat or melt phenol in an incubator, microwave, or drying oven.[7][10]
-
Centrifuging: When centrifuging solutions containing phenol, use sealed safety cups to prevent the release of aerosols. Always open centrifuge tubes inside a fume hood.[7]
3. Storage:
-
Containers: Keep containers of this compound tightly closed when not in use.[1][7]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizers, acids, and bases.[7][10] Store containers at or below eye level.[7]
-
Temperature: For saturated phenol solutions, store at 4°C.[7]
4. Disposal:
-
Waste Collection: All solutions and materials contaminated with this compound must be collected as hazardous chemical waste.[7] This includes empty pipette tips and tubes, which should be collected in a sealable container.[7]
-
Labeling: Clearly label all waste containers with their contents.
-
Disposal Method: The safest method for disposing of phenol waste is through incineration at a licensed chemical disposal facility.[11] Never pour phenol waste down the drain.[11]
Emergency Procedures: Immediate Actions for Exposure and Spills
Rapid response is critical in the event of an emergency.
Exposure Response:
Caption: Immediate first aid procedures for different types of phenol exposure.
Chemical Spill Workflow:
Caption: Step-by-step workflow for responding to a chemical spill.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. For more detailed information, always refer to the specific Safety Data Sheet (SDS) for the chemical you are handling.
References
- 1. ehs.wwu.edu [ehs.wwu.edu]
- 2. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 3. abpsoil.com [abpsoil.com]
- 4. Phenol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. monash.edu [monash.edu]
- 9. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 10. otago.ac.nz [otago.ac.nz]
- 11. google.com [google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
